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  • Product: Methyl 3-iodo-4-methyl-5-nitrobenzoate
  • CAS: 21323-99-9

Core Science & Biosynthesis

Foundational

Characterization and Synthetic Profiling of Methyl 3-iodo-4-methyl-5-nitrobenzoate

As drug development pipelines increasingly rely on highly functionalized aromatic scaffolds, the demand for orthogonally reactive building blocks has surged. Methyl 3-iodo-4-methyl-5-nitrobenzoate represents a masterclas...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized aromatic scaffolds, the demand for orthogonally reactive building blocks has surged. Methyl 3-iodo-4-methyl-5-nitrobenzoate represents a masterclass in structural design for medicinal chemistry. Featuring four distinct functional groups—an ester, an iodine atom, a methyl group, and a nitro group—this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of novel renin inhibitors for cardiovascular therapies[1].

This technical guide provides an in-depth analysis of its synthesis, mechanistic causality, analytical characterization, and downstream applications.

Structural & Physicochemical Profiling

Before initiating synthesis or functionalization, it is critical to establish the baseline physicochemical parameters of the scaffold. The data below summarizes the core properties required for analytical tracking and stoichiometric calculations.

PropertyValue
Chemical Name Methyl 3-iodo-4-methyl-5-nitrobenzoate
CAS Registry Number 21323-99-9[2]
Molecular Formula C 9​ H 8​ INO 4​ [2]
Molecular Weight 321.07 g/mol
Physical State Yellow powder[1]
Key Functional Groups Methyl ester, Aryl iodide, Aryl nitro, Aryl methyl

Synthetic Workflow: The Sandmeyer Protocol

The most reliable and scalable method for synthesizing this compound is via the Sandmeyer-type iodination of its aniline precursor, methyl 3-amino-4-methyl-5-nitrobenzoate. The following protocol is adapted from validated pharmaceutical patent literature 1[1].

Step-by-Step Methodology

Phase 1: Diazotization

  • Suspend methyl 3-amino-4-methyl-5-nitrobenzoate (36.0 g) in 6N hydrochloric acid (276 mL).

  • Chill the suspension using an ice-salt bath to strictly maintain an internal temperature of 0°C to -5°C.

  • Prepare a solution of sodium nitrite (13.0 g) in water (35 mL) and add it dropwise to the suspension over 20 minutes.

  • Stir the mixture under ice-cooling for 1 hour to ensure complete conversion to the diazonium salt.

Phase 2: Iodination 5. To the cold reaction solution, add a solution of potassium iodide (42.5 g) in water (100 mL) dropwise over 30 minutes. 6. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour as nitrogen gas evolves.

Phase 3: Workup and Purification 7. Extract the aqueous reaction mixture with ethyl acetate. 8. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium hydrogen carbonate solution, and saturated saline. 9. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. 10. Purify the resulting residue via silica gel column chromatography (eluent: n-hexane/ethyl acetate = 10/1) to yield the pure product as a yellow powder (approx. 40.5 g)[1].

SynthesisWorkflow SM Methyl 3-amino-4-methyl -5-nitrobenzoate Diazo Diazotization (NaNO2, HCl, 0°C) SM->Diazo Salt Diazonium Salt Intermediate Diazo->Salt Iodination Iodination (KI, H2O, RT) Salt->Iodination Workup Workup & Purification (EtOAc, Silica Gel) Iodination->Workup Product Methyl 3-iodo-4-methyl -5-nitrobenzoate Workup->Product

Workflow for the Sandmeyer-based synthesis of Methyl 3-iodo-4-methyl-5-nitrobenzoate.

Mechanistic Causality in the Synthetic Pathway

To ensure scientific integrity and reproducibility, a Senior Application Scientist must understand why specific reagents and conditions are employed. The protocol above is a self-validating system governed by strict chemical causality:

  • Acid Selection (6N HCl): A high concentration of strong mineral acid is mandatory. It fully protonates the starting aniline, preventing the unreacted amine from attacking the newly formed diazonium salt, which would otherwise result in off-target triazene byproducts. Furthermore, the acidic environment is required to generate the active electrophile, the nitrosonium ion (NO + ), from sodium nitrite.

  • Thermal Control (0°C): Diazonium salts of nitro-aromatics are highly reactive. Strict adherence to ice-salt cooling prevents the thermal degradation of the intermediate into a phenol via the expulsion of N 2​ and subsequent attack by water.

  • Thiosulfate Quenching: The addition of sodium thiosulfate (Na 2​ S 2​ O 3​ ) during the aqueous workup is a critical self-validating step. During iodination, iodide is partially oxidized to molecular iodine (I 2​ ), which is deeply colored and readily co-elutes with the product. Thiosulfate reduces I 2​ back to water-soluble iodide, ensuring the organic layer yields a clean, uncontaminated product.

Analytical Characterization: A Self-Validating System

Post-synthesis, the structural integrity of methyl 3-iodo-4-methyl-5-nitrobenzoate must be verified. The substitution pattern creates distinct electronic environments that make NMR and MS highly diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 1 H NMR (400 MHz, CDCl 3​ ): The meta-relationship of the two aromatic protons (C2 and C6) dictates their splitting pattern. Because they are isolated from each other by the substituents, they appear as two distinct doublets with a small meta-coupling constant ( J≈1.8 Hz). Due to the powerful electron-withdrawing effects of the nitro and ester groups, these protons are heavily deshielded, resonating in the 8.4–8.9 ppm range. The ester methyl appears as a sharp singlet near 3.95 ppm. The aryl methyl, sterically and electronically sandwiched between the iodo and nitro groups, appears as a distinct singlet around 2.60 ppm.

  • 13 C NMR (100 MHz, CDCl 3​ ): The "heavy atom effect" of iodine is the primary diagnostic marker here. The carbon directly attached to the iodine (C3) will resonate unusually upfield (approx. 100–105 ppm), serving as definitive proof of successful iodination.

Mass Spectrometry (LC-MS)
  • Electrospray ionization (ESI) in positive mode yields an [M+H]+ peak at m/z 322.0. Unlike brominated or chlorinated compounds, iodine is monoisotopic ( 127 I). Therefore, the mass spectrum will lack the characteristic M+2 isotope patterns, providing a clean, singular mass signal for the parent ion.

Downstream Applications: Orthogonal Reactivity

The strategic value of this scaffold lies in its orthogonal reactivity . In drug development, the ability to selectively manipulate one functional group without disturbing the others is paramount.

Orthogonal reactivity pathways of the highly functionalized benzoate scaffold.

  • C3-Iodo (Cross-Coupling): The aryl iodide is highly reactive toward palladium-catalyzed C-C bond formation. It can undergo Suzuki-Miyaura coupling with boronic acids or Sonogashira coupling with terminal alkynes, leaving the nitro and ester groups intact.

  • C5-Nitro (Reduction): The nitro group can be chemoselectively reduced to an aniline using Iron/HCl or controlled catalytic hydrogenation. The resulting amine can then be utilized for amide coupling or secondary diazotization.

  • C1-Ester (Hydrolysis): The methyl ester can be saponified to a free carboxylic acid using mild bases like LiOH, providing a handle for peptide coupling or decarboxylative cross-coupling strategies.

References

  • Title: Novel renin inhibitor (EP2933248B1)
  • Title: 3-IODO-4-METHYL-5-NITROMETHYL BENZOATE Source: ChemicalBook URL

Sources

Exploratory

Methyl 3-Iodo-4-Methyl-5-Nitrobenzoate: A Strategic Scaffold in Advanced API Synthesis

Executive Summary In modern medicinal chemistry, the design of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, poly-substituted aromatic building blocks. Methyl 3-iodo-4-methyl-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of complex Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, poly-substituted aromatic building blocks. Methyl 3-iodo-4-methyl-5-nitrobenzoate is a premier example of such a scaffold. Featuring four distinct functional groups—an iodine atom, a methyl group, a nitro group, and a methyl ester—this compound offers orthogonal reactivity vectors that allow for precise, sequential functionalization. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of novel renin inhibitors for the treatment of hypertension and diabetic nephropathy[1].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in drug development.

Physicochemical Profiling

Understanding the steric and electronic parameters of this scaffold is essential for predicting its behavior in catalytic cycles. The strongly electron-withdrawing nitro group (-NO2) and the ester group (-COOMe) deactivate the aromatic ring, while the heavy, polarizable iodine atom provides an ideal site for oxidative addition in transition-metal catalysis.

PropertyValue
Chemical Name Methyl 3-iodo-4-methyl-5-nitrobenzoate
CAS Registry Number 21323-99-9[2]
Precursor CAS Number 72922-60-2 (Methyl 3-amino-4-methyl-5-nitrobenzoate)[3]
Molecular Formula C9H8INO4[]
Molecular Weight 321.07 g/mol
InChI Key NSIQIHFMBPIMJT-UHFFFAOYSA-N[]
Appearance Yellow powder[1]
Structural Features 1,3,4,5-tetrasubstituted benzene ring

Mechanistic Synthesis: The Sandmeyer Protocol

The synthesis of methyl 3-iodo-4-methyl-5-nitrobenzoate is achieved via a modified Sandmeyer reaction, transforming the primary aniline of3[3] into an aryl iodide[1].

Causality and Expert Insights

As an Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe:

  • Temperature Control (< 5°C): The diazotization phase is highly exothermic. The presence of the electron-withdrawing nitro group severely destabilizes the resulting diazonium salt. If the internal temperature exceeds 5°C, the diazonium intermediate will rapidly undergo nucleophilic attack by the aqueous solvent, degrading into an unwanted phenol byproduct.

  • Transition-Metal-Free Iodination: Unlike chlorination or bromination, which require Cu(I) catalysts to facilitate single-electron transfer (SET), iodination proceeds spontaneously upon the addition of aqueous potassium iodide (KI). The iodide anion is highly polarizable and acts as a strong nucleophile and reducing agent, directly displacing the nitrogen gas leaving group.

  • Thiosulfate Quench: The reaction generates molecular iodine ( I2​ ) as a byproduct, which stains the product brown. The addition of sodium thiosulfate ( Na2​S2​O3​ ) reduces I2​ to water-soluble iodide ( I− ), acting as a self-validating visual cue: the organic layer will transition from a dark brown to a clear/pale yellow solution upon successful quenching[1].

Validated Experimental Protocol

The following self-validating protocol is adapted from standardized pharmaceutical patent literature for renin inhibitor synthesis[1]:

  • Diazotization: Suspend 36.0 g of methyl 3-amino-4-methyl-5-nitrobenzoate in 276 mL of 6N Hydrochloric acid (HCl). Cool the suspension using an ice-salt bath to an internal temperature of -5°C to 0°C.

  • Nitrous Acid Generation: Dropwise, add a solution of 13.0 g Sodium Nitrite ( NaNO2​ ) dissolved in 35 mL of deionized water over 20 minutes. Validation check: The suspension will gradually dissolve into a clear, cold solution as the soluble diazonium salt forms. Stir for 1 hour under strict ice cooling.

  • Iodination: Slowly add a solution of 35.0 g Potassium Iodide (KI) in 35 mL of water. Validation check: Vigorous effervescence (evolution of N2​ gas) will occur immediately, confirming the displacement of the diazonium group. Remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Extract the aqueous mixture with 500 mL of ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (until the brown iodine color completely dissipates), and saturated saline.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel chromatography to yield ~40.5 g of the target compound as a yellow powder[1].

SynthesisWorkflow A Methyl 3-amino-4-methyl- 5-nitrobenzoate (CAS: 72922-60-2) B Diazonium Salt Intermediate (Unstable) A->B NaNO2, 6N HCl < 5°C, 1h C Methyl 3-iodo-4-methyl- 5-nitrobenzoate (CAS: 21323-99-9) B->C KI (aq) RT, 1h (- N2 gas)

Synthetic workflow of Methyl 3-iodo-4-methyl-5-nitrobenzoate via the Sandmeyer reaction.

Orthogonal Reactivity and Downstream Applications

The strategic value of methyl 3-iodo-4-methyl-5-nitrobenzoate lies in the ability to selectively manipulate one functional group without disturbing the others.

Chemoselective Functionalization
  • Nitro Reduction (Chemoselectivity Warning): To utilize the scaffold in API synthesis, the nitro group is often reduced to an amine. However, standard catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly contraindicated, as it will cause competitive hydrodeiodination, destroying the aryl iodide bond. Instead, chemoselective reduction is achieved using Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in ethyl acetate, which cleanly reduces the nitro group to an amine while preserving the iodine atom[1].

  • Cross-Coupling: The preserved iodo group serves as the primary vector for carbon-carbon bond formation. Due to the steric bulk of the adjacent methyl group, Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) require highly active, bulky phosphine ligands (such as XPhos) to ensure efficient oxidative addition and reductive elimination.

  • Saponification: The methyl ester can be selectively hydrolyzed to a carboxylic acid using mild aqueous base (LiOH), providing a handle for subsequent amide couplings.

Reactivity Core Methyl 3-iodo-4-methyl- 5-nitrobenzoate Iodo Iodo Group (-I) Pd-Catalyzed Cross-Coupling (Requires bulky ligands) Core->Iodo Nitro Nitro Group (-NO2) Chemoselective Reduction (SnCl2, preserves C-I bond) Core->Nitro Ester Methyl Ester (-COOMe) Saponification to Carboxylic Acid Core->Ester

Orthogonal reactivity profile of the tri-substituted aromatic scaffold.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 3-iodo-4-methyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Molecular Structure and Predicted Spectroscopic Features The chemical structure of Methyl 3-iodo-4-methyl-5-nitrobenzoate is presented below. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of Methyl 3-iodo-4-methyl-5-nitrobenzoate is presented below. The strategic placement of various functional groups on the benzene ring will give rise to a distinct set of signals in different spectroscopic analyses.

Caption: Chemical structure of Methyl 3-iodo-4-methyl-5-nitrobenzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Methyl 3-iodo-4-methyl-5-nitrobenzoate, we can predict the chemical shifts and multiplicities of the aromatic and methyl protons.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (Aromatic)~ 8.2 - 8.4Singlet (s)1H
H-6 (Aromatic)~ 8.0 - 8.2Singlet (s)1H
OCH₃ (Ester)~ 3.9 - 4.0Singlet (s)3H
Ar-CH₃ (at C-4)~ 2.5 - 2.7Singlet (s)3H

Justification of Predictions:

The predicted chemical shifts are based on the analysis of substituent effects in similar aromatic compounds. The two aromatic protons, H-2 and H-6, are expected to appear as singlets due to the lack of adjacent protons. The strong electron-withdrawing nature of the nitro group and the ester group will deshield these protons, causing them to resonate at a lower field (higher ppm value). Data for methyl 3-nitrobenzoate shows aromatic protons in the range of 7.5 to 8.8 ppm[1][2][3]. The methyl ester protons (OCH₃) are anticipated to be a sharp singlet around 3.9-4.0 ppm, a typical region for such functional groups[1]. The aromatic methyl group (Ar-CH₃) is expected to appear as a singlet in the range of 2.5-2.7 ppm.

Experimental Protocol for ¹H NMR

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) a->b c Transfer to a 5 mm NMR tube b->c d Insert sample into NMR spectrometer (e.g., 400 MHz) c->d e Lock, tune, and shim the instrument d->e f Acquire ¹H NMR spectrum e->f g Fourier transform the raw data f->g h Phase and baseline correct the spectrum g->h i Integrate peaks and reference to TMS (0 ppm) h->i

Caption: General workflow for acquiring a ¹H NMR spectrum.

A general protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferring it to an NMR tube[4]. The spectrum is then recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher to ensure good resolution[4].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~ 164 - 166
C-I~ 90 - 95
C-NO₂~ 148 - 152
C-COOCH₃~ 132 - 135
C-CH₃~ 140 - 145
Aromatic C-H~ 125 - 135
OCH₃ (Ester)~ 52 - 54
Ar-CH₃~ 20 - 23

Justification of Predictions:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atoms. The ester carbonyl carbon is expected to be the most downfield signal[1]. The carbon atom attached to the iodine (C-I) will experience a significant upfield shift due to the "heavy atom effect". The carbon attached to the nitro group (C-NO₂) will be deshielded and appear at a lower field[5][6]. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of all substituents. The methyl carbons of the ester and the aromatic ring will appear at the most upfield region of the spectrum[1]. For substituted nitrobenzoates, the general principles of substituent effects on ¹³C chemical shifts are well-established[5].

Experimental Protocol for ¹³C NMR

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, the data acquisition parameters are different. A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)~ 3000 - 3100Medium
C-H (aliphatic)~ 2850 - 3000Medium
C=O (ester)~ 1720 - 1740Strong
N=O (nitro, asymmetric)~ 1520 - 1560Strong
N=O (nitro, symmetric)~ 1340 - 1370Strong
C=C (aromatic)~ 1450 - 1600Medium to Weak
C-O (ester)~ 1100 - 1300Strong

Justification of Predictions:

The IR spectrum of Methyl 3-iodo-4-methyl-5-nitrobenzoate is expected to be dominated by strong absorptions from the carbonyl group of the ester and the nitro group. The C=O stretch of the ester will likely appear as a very strong band in the region of 1720-1740 cm⁻¹[7]. The nitro group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers[7]. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed above and below 3000 cm⁻¹, respectively[7].

Experimental Protocol for IR Spectroscopy

A common method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment
[M]⁺Molecular Ion
[M - OCH₃]⁺Loss of the methoxy group from the ester
[M - NO₂]⁺Loss of the nitro group
[M - COOCH₃]⁺Loss of the entire ester group

Justification of Predictions:

In an EI mass spectrum, the molecule is expected to first form a molecular ion ([M]⁺). The molecular weight of Methyl 3-iodo-4-methyl-5-nitrobenzoate is 321.0 g/mol . Subsequent fragmentation is likely to involve the loss of stable neutral fragments. Common fragmentation pathways for similar nitroaromatic esters include the loss of the alkoxy group from the ester, the nitro group, and cleavage of the ester functionality[8]. The presence of iodine will also lead to a characteristic isotopic pattern.

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a semi-volatile compound like Methyl 3-iodo-4-methyl-5-nitrobenzoate often involves Gas Chromatography-Mass Spectrometry (GC-MS)[8].

cluster_prep_ms Sample Preparation cluster_gcms GC-MS Analysis cluster_ms_acq Mass Spectrometry a_ms Dissolve ~1 mg of sample in 1 mL of volatile solvent (e.g., DCM) b_ms Dilute to a final concentration of 10-100 µg/mL a_ms->b_ms c_ms Inject 1 µL of sample into GC b_ms->c_ms d_ms Separate components on a capillary column c_ms->d_ms e_ms Introduce separated components into the mass spectrometer d_ms->e_ms f_ms Ionize molecules (e.g., Electron Ionization at 70 eV) e_ms->f_ms g_ms Separate ions based on m/z ratio f_ms->g_ms h_ms Detect ions and generate mass spectrum g_ms->h_ms

Caption: General workflow for GC-MS analysis.

The sample is first dissolved in a suitable volatile solvent and then injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 3-iodo-4-methyl-5-nitrobenzoate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively identify and characterize this compound. The provided experimental protocols offer a solid foundation for acquiring high-quality data. While the information presented here is based on well-established spectroscopic principles and data from analogous structures, it is crucial to confirm these predictions with experimental data once the compound is synthesized and purified.

References

  • PubChem. Methyl 3-iodo-4-methylbenzoate. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

  • PubChemLite. Methyl 4-iodo-3-nitrobenzoate (C8H6INO4). [Link]

  • LookChem. Methyl 3-iodo-4-methylbenzoate. [Link]

  • SpectraBase. Methyl 2-iodo-5-methoxy-3-nitrobenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Chegg.com. Solved IR spectrum of methyl-3-nitrobenzoate.Assign all the. [Link]

  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • Chegg.com. Solved (5pts) NMR Analysis 1H and 13C NMR spectra of methyl. [Link]

  • Chegg.com. Solved 9. Consider the 'H NMR spectrum of methyl. [Link]

  • PubChem. Methyl 4-iodo-3-nitrobenzoate. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST WebBook. 3-Methyl-4-nitrobenzoic acid. [Link]

Sources

Exploratory

1H NMR spectrum of Methyl 3-iodo-4-methyl-5-nitrobenzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-iodo-4-methyl-5-nitrobenzoate Abstract This technical guide provides a comprehensive analysis and predicted interpretation of the proton nuclear magnetic res...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-iodo-4-methyl-5-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis and predicted interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum for Methyl 3-iodo-4-methyl-5-nitrobenzoate. As a polysubstituted aromatic compound, its ¹H NMR spectrum offers distinct signatures crucial for structural verification and purity assessment in research, chemical synthesis, and drug development. This document delineates the theoretical basis for the predicted chemical shifts and coupling constants, provides a detailed experimental protocol for spectral acquisition, and presents the data in a clear, structured format for practical application by scientists and researchers.

Introduction: The Structural Significance of Methyl 3-iodo-4-methyl-5-nitrobenzoate

Methyl 3-iodo-4-methyl-5-nitrobenzoate is a highly functionalized benzene derivative. The precise arrangement of its substituents—an iodo group, a methyl group, a nitro group, and a methyl ester—creates a unique electronic environment around the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic molecules.[1] Specifically, ¹H NMR provides detailed information about the number of different types of protons, their relative quantities, their electronic environment, and the connectivity between neighboring protons.[2][3][4]

This guide serves as a predictive framework for researchers working with this compound, establishing expected spectral parameters to facilitate its identification and characterization. The analysis is grounded in fundamental NMR principles and substituent effects on aromatic systems.[5]

Predicted ¹H NMR Spectral Analysis

The structure of Methyl 3-iodo-4-methyl-5-nitrobenzoate contains four distinct sets of non-equivalent protons, which should give rise to four unique signals in the ¹H NMR spectrum.[4][6] These are the two aromatic protons, the protons of the aromatic methyl group, and the protons of the methyl ester group.

Analysis of Substituent Effects

The chemical shift of a proton is highly sensitive to the electronic effects of nearby functional groups.[3]

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance and inductive effects. It strongly deshields (moves downfield) protons that are ortho and para to it.[7]

  • Methyl Ester Group (-COOCH₃): This group is electron-withdrawing via induction and moderately deactivating, causing a downfield shift for aromatic protons.

  • Iodo Group (-I): Iodine is an electronegative halogen that exerts an electron-withdrawing inductive effect, leading to deshielding. Its effect is generally less pronounced than that of a nitro group.

  • Methyl Group (-CH₃): This is a weakly electron-donating group, which typically shields (moves upfield) aromatic protons.

Predicted Proton Assignments and Multiplicities

Based on these substituent effects, we can predict the characteristics of each signal:

  • Aromatic Protons (H-2 and H-6):

    • H-6: This proton is positioned ortho to the powerful electron-withdrawing nitro group and meta to the iodo group. The proximity to the nitro group will cause significant deshielding, placing its signal far downfield in the aromatic region.

    • H-2: This proton is ortho to the iodo group and para to the nitro group. It will also be strongly deshielded, but likely to a slightly lesser extent than H-6.

    • Coupling: The two aromatic protons, H-2 and H-6, are meta to each other. This four-bond coupling (⁴J) is typically small, in the range of 2-3 Hz.[8] Consequently, these two signals are expected to appear as distinct doublets, each with a small coupling constant.

  • Methyl Ester Protons (-OCH₃): These protons are attached to an oxygen atom and are isolated from other protons. They will appear as a sharp singlet. Their typical chemical shift is in the range of 3.7-4.1 ppm.[9]

  • Aromatic Methyl Protons (Ar-CH₃): These protons are attached to the aromatic ring and are also isolated from other protons. They will appear as a singlet in the benzylic region, typically around 2.2-3.0 ppm.[10]

Tabulated Predicted ¹H NMR Data

The predicted spectral data for Methyl 3-iodo-4-methyl-5-nitrobenzoate are summarized in the table below for quick reference.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Aromatic)~ 8.6 - 8.8Doublet (d)~ 2.0 - 2.51H
H-2 (Aromatic)~ 8.3 - 8.5Doublet (d)~ 2.0 - 2.51H
-OCH₃ (Ester)~ 3.9 - 4.0Singlet (s)N/A3H
Ar-CH₃ (Methyl)~ 2.5 - 2.7Singlet (s)N/A3H

Molecular Structure and Coupling Pathway Diagram

The following diagram illustrates the molecular structure of Methyl 3-iodo-4-methyl-5-nitrobenzoate, with proton assignments and the key coupling interaction highlighted.

Caption: Structure of Methyl 3-iodo-4-methyl-5-nitrobenzoate with proton assignments and meta-coupling (⁴J) pathway.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized, field-proven methodology for obtaining a high-quality ¹H NMR spectrum of the title compound.

Sample Preparation

Meticulous sample preparation is fundamental to acquiring a high-resolution NMR spectrum.[11]

  • Mass Measurement: Accurately weigh 5-15 mg of solid Methyl 3-iodo-4-methyl-5-nitrobenzoate into a clean, dry vial.[12][13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[14][15] Other solvents like DMSO-d₆ or Acetone-d₆ may be used if solubility is an issue.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11][16] Agitate the vial gently (e.g., using a vortex mixer) until the sample is completely dissolved.

  • Filtration and Transfer: To ensure the solution is free of particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13][14] The final sample height in the tube should be approximately 4-5 cm.[11][17]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound identity and solvent.

Spectrometer Setup and Data Acquisition

The following steps are generalized for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming:

    • The instrument will first "lock" onto the deuterium signal of the solvent. This process compensates for any drift in the magnetic field during the experiment.[18]

    • "Shimming" is then performed to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This critical step minimizes peak broadening and distortion, ensuring sharp, well-resolved signals.[16]

  • Acquisition Parameters:

    • Experiment Type: Select a standard one-dimensional proton experiment (e.g., a simple one-pulse sequence).

    • Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from -1 to 12 ppm for a compound of this type.[15]

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

    • Referencing: The chemical shifts should be referenced internally to the residual solvent peak or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Data Processing
  • Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into the frequency-domain spectrum via a Fourier Transform.

  • Phasing and Baseline Correction: The spectrum must be manually or automatically phased to ensure all peaks have a pure absorption lineshape. The baseline should be corrected to be flat and at zero intensity.

  • Integration: The area under each signal is integrated to determine the relative ratio of the protons giving rise to each signal.[6][19] This is a crucial step for confirming the number of protons in each chemical environment.

  • Peak Picking and Analysis: Identify the precise chemical shift (in ppm) for each signal and determine the multiplicity (singlet, doublet, etc.) and coupling constants (in Hz).

Conclusion: A Framework for Structural Validation

This guide provides a robust, scientifically-grounded prediction of the ¹H NMR spectrum of Methyl 3-iodo-4-methyl-5-nitrobenzoate. The distinct downfield doublets for the meta-coupled aromatic protons, combined with the characteristic singlets for the methyl ester and aromatic methyl groups, create a unique spectral fingerprint. By following the detailed experimental protocol, researchers can reliably acquire and interpret the ¹H NMR spectrum, using the information herein as an authoritative reference for structural confirmation and purity analysis in their synthetic and developmental workflows.

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (2026). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. (2025, August 21). ACD/Labs. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • The ¹H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

  • Predicting a ¹H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Introduction to HNMR Interpretation. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Aromatic Long Range Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2023, June 28). ACD/Labs. Retrieved from [Link]

  • Structural Determination of Simple Organic Compounds Using ¹H-NMR Spectrometry. (n.d.). eGyanKosh. Retrieved from [Link]

  • Measuring methods available and examples of their applications ¹H NMR. (n.d.). Retrieved from [Link]

  • Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences, UCL. Retrieved from [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). Retrieved from [Link]

  • Onchoke, K. K. (2020). Data on GC/MS elution profile, ¹H and ¹³C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • Gossert, A. D., & Jahnke, W. (2016). NMR in drug discovery: a practical guide to identification and validation of ligands. Chimia, 70(1-2), 34–42.
  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d₆). (n.d.). ResearchGate. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • ¹H proton nmr spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • General experimental procedure for the synthesis of methyl benzoate (3a). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Aromatic Systems and JRES Experiments. (n.d.). Magritek. Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Comprehensive 13C NMR Analysis of Methyl 3-iodo-4-methyl-5-nitrobenzoate: A Technical Guide to Polysubstituted Aromatic Elucidation

Executive Overview & Molecular Architecture In the realm of advanced organic synthesis and pharmaceutical drug development, polysubstituted benzenes serve as critical scaffolds. Methyl 3-iodo-4-methyl-5-nitrobenzoate is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Molecular Architecture

In the realm of advanced organic synthesis and pharmaceutical drug development, polysubstituted benzenes serve as critical scaffolds. Methyl 3-iodo-4-methyl-5-nitrobenzoate is a highly functionalized intermediate, possessing four distinct substituents on the aromatic ring: an ester (carbomethoxy), an iodine atom, a methyl group, and a nitro group.

Determining the exact regiochemistry of such densely functionalized molecules is paramount. Mischaracterization can lead to catastrophic failures downstream in drug development pipelines. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the most definitive analytical tool for this task. Because the chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to its electronic environment, 13C NMR provides a direct readout of the molecule's substitution pattern .

This whitepaper provides an in-depth, causality-driven guide to predicting, acquiring, and validating the 13C NMR spectrum of Methyl 3-iodo-4-methyl-5-nitrobenzoate.

Theoretical Framework: Predictive Chemical Shifts

The assignment of 13C NMR peaks in polysubstituted benzenes relies on the principle of additivity. By utilizing empirical Substituent Chemical Shifts (SCS), we can calculate the expected resonance of each carbon atom by adding substituent-specific increments to the base chemical shift of benzene (128.5 ppm) .

The Causality of Substituent Effects

The electronic environment of the aromatic ring is modulated by a tug-of-war between inductive (σ-bond) and mesomeric/resonance (π-bond) effects :

  • The Heavy Atom Effect (C3 - Iodo): Iodine is highly electronegative, which intuitively suggests it should deshield C3 via inductive electron withdrawal. However, in 13C NMR, the "Heavy Atom Effect" dominates. The massive electron cloud of iodine undergoes spin-orbit coupling, generating a localized magnetic field that strongly opposes the external magnetic field ( B0​ ). This results in a profound upfield shift (shielding) of the ipso carbon (C3) by approximately -32.0 ppm.

  • Strong Electron Withdrawal (C5 - Nitro): The nitro group is one of the strongest electron-withdrawing groups (EWG). It heavily deshields the ipso carbon (+20.0 ppm) but paradoxically shields the ortho carbons (-4.8 ppm) due to complex resonance and polarization effects .

  • Asymmetric CH Environments (C2 vs. C6): The molecule contains only two aromatic protons, located at C2 and C6. Despite both being tertiary CH carbons, their chemical shifts differ by nearly 20 ppm. C2 is positioned ortho to the iodine (+10.2 ppm) and para to the nitro group (+5.8 ppm), leading to severe deshielding. C6 is ortho to the nitro group (-4.8 ppm) and para to the iodine (+1.0 ppm), leaving it relatively shielded.

Substituent_Effects Root Methyl 3-iodo-4-methyl-5-nitrobenzoate Base Benzene Shift: 128.5 ppm EWG1 Nitro Group (-NO2) at C5 Strong Inductive/Resonance EWG Ipso Deshielding: +20.0 ppm Ortho Shielding: -4.8 ppm Root->EWG1 EWG2 Ester Group (-COOCH3) at C1 Moderate EWG Ipso Deshielding: +2.0 ppm Para Deshielding: +4.3 ppm Root->EWG2 EDG Methyl Group (-CH3) at C4 Mild EDG (Hyperconjugation) Ipso Deshielding: +8.9 ppm Para Shielding: -2.9 ppm Root->EDG Heavy Iodo Group (-I) at C3 Heavy Atom Effect (Spin-Orbit) Ipso Shielding: -32.0 ppm Ortho Deshielding: +10.2 ppm Root->Heavy

Caption: Impact of functional groups on the 13C NMR chemical shifts of the aromatic ring.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition cannot rely on a single 1D experiment. The following protocol is designed as a self-validating system, ensuring that every assigned peak is orthogonally verified.

Step-by-Step Acquisition Workflow
  • Sample Preparation & Relaxation Optimization:

    • Action: Dissolve 50 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Add 0.01 M Chromium(III) acetylacetonate [ Cr(acac)3​ ].

    • Causality: The molecule contains five quaternary carbons (C=O, C1, C3, C4, C5). Lacking attached protons, their dipole-dipole relaxation times ( T1​ ) are exceptionally long. Without a paramagnetic relaxation agent like Cr(acac)3​ , these critical peaks may saturate and disappear into the baseline during rapid pulsing.

  • Instrument Calibration:

    • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the solvent signal to CDCl3​ (77.16 ppm) and perform gradient shimming to ensure magnetic field homogeneity.

  • Primary 1D 13C Acquisition:

    • Action: Utilize a standard proton-decoupled pulse sequence (zgpg30). Set the relaxation delay ( D1​ ) to 2.0 seconds (enabled by the Cr(acac)3​ ) and accumulate a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons.

  • Orthogonal Validation via DEPT-135:

    • Action: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment.

    • Causality: DEPT-135 differentiates carbon types based on attached protons. Quaternary carbons are completely nulled. CH and CH3​ groups appear as positive signals. If the peaks theoretically assigned to C2 and C6 in the 1D spectrum do not appear as positive peaks in the DEPT-135, the assignment is fundamentally flawed, triggering an immediate re-evaluation.

NMR_Workflow N1 Sample Preparation Dissolve 50 mg in 0.6 mL CDCl3 Add 0.01 M Cr(acac)3 N2 Instrument Calibration Tune probe, lock CDCl3 (77.16 ppm), shim for homogeneity N1->N2 N3 Pulse Sequence Selection 1D 13C: zgpg30, D1=2.0s DEPT-135: For CH/CH3 validation N2->N3 N4 Data Acquisition Accumulate 1024+ scans for quaternary C signal-to-noise N3->N4 N5 Processing & Phasing Exponential apodization (LB=1.0 Hz), Zero-filling to 64k N4->N5 N6 Peak Assignment & Validation Apply SCS Additivity Rules Cross-verify with DEPT-135 N5->N6

Caption: Step-by-step self-validating 13C NMR experimental workflow.

Quantitative Data Presentation & Peak Assignment

Applying the SCS empirical rules to the base benzene shift (128.5 ppm), we can accurately map the expected spectrum. The molecule lacks symmetry, meaning all 9 carbon atoms will produce distinct, unique signals .

13C NMR Chemical Shift Assignment Table
Carbon PositionCarbon TypeSubstituent EnvironmentCalculated Shift (ppm)*Expected Experimental Range (ppm)DEPT-135 Signal
C=O (Ester) QuaternaryCarbonylN/A164.0 - 166.0None (Nulled)
C5 QuaternaryC-NO 2​ 152.0151.0 - 153.0None (Nulled)
C4 QuaternaryC-CH 3​ 147.1146.0 - 148.0None (Nulled)
C2 CH (Aromatic)ortho-I, para-NO 2​ 145.6144.0 - 147.0Positive (Up)
C1 QuaternaryC-COOCH 3​ 131.4130.0 - 133.0None (Nulled)
C6 CH (Aromatic)para-I, ortho-NO 2​ 125.8124.0 - 127.0Positive (Up)
C3 QuaternaryC-I98.097.0 - 100.0None (Nulled)
O-CH 3​ PrimaryEster MethoxyN/A52.0 - 53.0Positive (Up)
Ar-CH 3​ PrimaryAryl MethylN/A18.0 - 21.0Positive (Up)

*Calculated shifts are derived from standard additivity parameters relative to internal benzene.

Diagnostic Anchors for Rapid Elucidation

When analyzing the raw experimental data, scientists should look for three immediate diagnostic anchors:

  • The Carbonyl Peak (~165 ppm): The most downfield signal, unambiguously identifying the intact ester group.

  • The Heavy Atom Peak (~98 ppm): The C3 carbon attached to the iodine atom will appear highly shielded. No other aromatic carbon in this structural class will resonate upfield of 120 ppm, making this an absolute anchor point.

  • The Aliphatic Region (~52 ppm & ~20 ppm): The ester methoxy group will present as a sharp peak near 52 ppm, while the aryl methyl group will appear further upfield near 20 ppm.

Conclusion

The 13C NMR elucidation of Methyl 3-iodo-4-methyl-5-nitrobenzoate perfectly illustrates the interplay of inductive, mesomeric, and spin-orbit coupling effects in polysubstituted benzenes. By combining predictive empirical calculations with a robust, self-validating acquisition protocol (integrating relaxation agents and DEPT-135 orthogonal validation), researchers can achieve unambiguous structural confirmation. This rigorous approach prevents mischaracterization and ensures the integrity of downstream pharmaceutical development.

References

  • Title: 13C NMR Spectroscopy Source: Heriot-Watt University URL: [Link]

  • Title: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchGate URL: [Link]

  • Title: Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes Source: Brock University URL: [Link]

Exploratory

Mass Spectrometry of Methyl 3-iodo-4-methyl-5-nitrobenzoate: A Mechanistic and Analytical Guide

Executive Summary Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS 21323-99-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), incl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS 21323-99-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel renin inhibitors for cardiovascular indications[1]. Characterizing this molecule via mass spectrometry (MS) requires a deep understanding of how its distinct functional groups—a methyl ester, an iodine atom, a nitro group, and a methyl group—interact under ionization and collisional dissociation. This whitepaper provides a comprehensive, mechanistic guide to the mass spectrometric behavior of this compound, coupled with a self-validating analytical workflow designed for high-fidelity drug development environments.

Physicochemical Profiling & Structural Implications

The analytical behavior of Methyl 3-iodo-4-methyl-5-nitrobenzoate is dictated by its dense, sterically crowded aromatic ring. To accurately target this molecule in a quadrupole or time-of-flight (TOF) system, we must first establish its exact mass parameters.

Because iodine is monoisotopic ( 127 I), the isotopic envelope of this molecule is relatively simple compared to chlorinated or brominated analogs. The M+1 and M+2 isotopic peaks are driven almost entirely by the natural abundance of 13 C and 18 O.

Table 1: Physicochemical and Exact Mass Profiling

ParameterValue
Chemical Name Methyl 3-iodo-4-methyl-5-nitrobenzoate
CAS Registry Number 21323-99-9
Molecular Formula C 9​ H 8​ INO 4​
Monoisotopic Mass (M) 320.9496 Da
ESI Positive[M+H] + 321.9574 Da
ESI Positive[M+Na] + 343.9394 Da
EI Radical Cation [M] +∙ 320.9496 Da

Mechanistic Fragmentation Pathways (The "Why")

As a Senior Application Scientist, I emphasize that interpreting a mass spectrum is not about memorizing fragment masses; it is about understanding the thermodynamic and steric causality behind bond cleavages. For this molecule, three primary fragmentation pathways dominate under Electron Ionization (EI) and Collision-Induced Dissociation (CID).

A. The Ortho Effect (Nitro-Methyl Interaction)

The most diagnostically critical structural feature of this molecule is the spatial proximity of the nitro group at C5 and the methyl group at C4. Under ionization, the rigid aromatic ring forces these groups into a conformation that lowers the activation energy for a six-membered transition state.

A hydrogen atom transfers from the methyl group to the nitro oxygen, forming an aci-nitro intermediate. This is followed by the rapid expulsion of a hydroxyl radical (•OH, 17 Da)[2]. Steric crowding from the adjacent bulky iodine atom at C3 further locks the C4-methyl and C5-nitro groups into a rigid conformation, highly favoring this hydrogen transfer. This "ortho effect" is a well-documented and highly specific fragmentation pathway for ortho-nitrotoluene derivatives[3].

B. Ester Cleavage

The methyl ester moiety undergoes characteristic α -cleavage. Protonation of the carbonyl oxygen in ESI (or electron ejection in EI) weakens the adjacent C-O bond, leading to the homolytic loss of a methoxy radical (•OCH 3​ , 31 Da)[4]. This primary fragment ( m/z 290.0) often undergoes a subsequent high-energy loss of carbon monoxide (CO, 28 Da) to form a stable phenyl cation derivative at m/z 262.0.

C. Dehalogenation

The carbon-iodine bond is relatively weak (bond dissociation energy 240 kJ/mol). Consequently, the homolytic cleavage and loss of an iodine radical (•I, 127 Da) is a dominant, low-energy fragmentation channel, yielding an abundant fragment at m/z 194.0.

Fragmentation M Molecular Ion [M]+• m/z 321.0 F1 [M - •OCH3]+ m/z 290.0 Ester Cleavage M->F1 - •OCH3 (31 Da) F2 [M - •OH]+ m/z 304.0 Ortho Effect M->F2 - •OH (17 Da) F3 [M - •I]+ m/z 194.0 Dehalogenation M->F3 - •I (127 Da) F4 [M - •OCH3 - CO]+ m/z 262.0 F1->F4 - CO (28 Da)

Fig 1: EI fragmentation pathways of Methyl 3-iodo-4-methyl-5-nitrobenzoate.

Experimental Protocol: LC-MS/MS Method Development

To ensure the highest degree of analytical trustworthiness (E-E-A-T), the experimental protocol must be designed as a self-validating system . This prevents false positives, accounts for matrix-induced ionization suppression, and guarantees reproducible quantification.

Causality in Method Design:
  • Mobile Phase Selection: 0.1% Formic acid is added to both the aqueous and organic phases. The low pH ensures the ester carbonyl remains fully protonated in the ESI droplet, maximizing the yield of[M+H] + ions and improving the signal-to-noise ratio.

  • Gradient Design: Starting the gradient at 5% organic solvent ensures that highly polar matrix interferents (e.g., salts, endogenous proteins) are eluted to waste early, preventing them from co-eluting with the target analyte and causing ion suppression in the source.

Table 2: Self-Validating UHPLC Gradient Protocol

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H 2​ O)Mobile Phase B (0.1% FA in ACN)
0.00.495%5%
1.00.495%5%
5.00.410%90%
7.00.410%90%
7.10.495%5%
10.00.495%5%
Self-Validating Workflow Steps:
  • Isotopic Internal Standard (IS) Normalization: Prior to extraction, samples must be spiked with a stable isotope-labeled analog (e.g., a 13 C 6​ -labeled derivative). Because the IS co-elutes exactly with the target, any matrix effects suppressing the ESI signal will affect both equally, preserving the peak area ratio and ensuring quantitative integrity.

  • System Suitability Testing (SST): Before acquiring batch data, a known standard is injected to verify that retention time drift is <2% and mass accuracy is within 5 ppm. The instrument control software is programmed to automatically halt if the SST fails, preventing the acquisition of invalid data.

  • Blank Interleaving: Solvent blanks are injected immediately following high-concentration calibrators. The system mathematically verifies that carryover in the blank is <0.1% of the lower limit of quantification (LLOQ), validating the integrity of subsequent biological or synthetic samples.

Workflow S1 Sample Prep & IS Spiking S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q1 Isolation S3->S4 S5 q2 (CID) Fragmentation S4->S5 S6 Q3 Detection S5->S6

Fig 2: Self-validating LC-MS/MS analytical workflow for targeted quantification.

References

  • [1] European Patent Office. "NOVEL RENIN INHIBITOR - EP 2933248 B1." Googleapis.com, March 20, 2014. URL:[Link]

  • [2] Weickhardt, C., & Tönnies, K. "Short Pulse Laser Mass Spectrometry of Nitrotoluenes: Ionization and Fragmentation Behavior." Rapid Communications in Mass Spectrometry, 2002. URL:[Link]

  • [4] Pusfitasari, E. D., et al. "Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation." AIP Conference Proceedings, 2018. URL:[Link]

  • [3] Kosmidis, C., et al. "On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm." The Journal of Physical Chemistry A, 1997. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS: 21323-99-9): Synthesis, Mechanistic Pathways, and Applications in Drug Discovery

Executive Summary Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS: 21323-99-9) is a highly functionalized, poly-substituted aromatic building block that plays a critical role in modern medicinal chemistry. Featuring three di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS: 21323-99-9) is a highly functionalized, poly-substituted aromatic building block that plays a critical role in modern medicinal chemistry. Featuring three distinct orthogonal reactive sites—an ester, a nitro group, and an aryl iodide—this compound is extensively utilized in the synthesis of advanced pharmaceutical intermediates, notably in the development of novel morpholine-based renin inhibitors for the treatment of hypertension and diabetic nephropathy[1].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its self-validating synthetic protocols, and its downstream functionalization strategies.

Physicochemical Profiling

Understanding the physical and chemical parameters of Methyl 3-iodo-4-methyl-5-nitrobenzoate is essential for optimizing reaction conditions, particularly regarding its solubility profile during purification and extraction phases.

PropertyValue
Chemical Name Methyl 3-iodo-4-methyl-5-nitrobenzoate
CAS Number 21323-99-9
Molecular Formula C9H8INO4
Molecular Weight 321.07 g/mol
InChI Key NSIQIHFMBPIMJT-UHFFFAOYSA-N
Appearance Yellow powder
Precursor CAS 72922-60-2 (Methyl 3-amino-4-methyl-5-nitrobenzoate)

Data compiled from authoritative chemical databases[],[3],[4].

Synthetic Methodology and Mechanistic Rationale

The synthesis of methyl 3-iodo-4-methyl-5-nitrobenzoate relies on a robust, two-stage Sandmeyer-type iodination starting from methyl 3-amino-4-methyl-5-nitrobenzoate[1]. As a Senior Application Scientist, I emphasize that successful execution of this protocol requires strict adherence to temperature control and stoichiometric quenching to prevent the formation of deleterious byproducts.

Step-by-Step Protocol & Causality

Phase 1: Diazotization

  • Suspension: Suspend 36.0 g of methyl 3-amino-4-methyl-5-nitrobenzoate in 276 mL of 6-normal hydrochloric acid (6N HCl). Causality: The high concentration of HCl serves a dual purpose: it ensures complete protonation of the poorly nucleophilic aniline derivative and provides the acidic medium required to generate the reactive nitrosonium ion ( NO+ ) from sodium nitrite.

  • Thermal Control: Cool the suspension using an ice-salt bath to maintain an internal temperature below 0 °C. Causality: Aryl diazonium salts are thermally labile. Exceeding 5 °C can lead to the spontaneous evolution of nitrogen gas ( N2​ ) and the formation of unwanted phenolic byproducts via hydrolysis.

  • Nitrosation: Add a solution of 13.0 g of sodium nitrite ( NaNO2​ ) in 35 mL of water dropwise over 20 minutes. Stir for 1 hour under ice-cooling.

Phase 2: Iodination and Self-Validating Workup 4. Halogenation: To the cold diazonium solution, add a solution of 42.5 g of potassium iodide (KI) in 140 mL of water dropwise. Remove the ice bath and stir at room temperature for 1 hour. Causality: Unlike standard Sandmeyer chlorinations or brominations that require copper(I) catalysts, iodination proceeds spontaneously. The iodide ion is a powerful nucleophile and reducing agent, facilitating a radical-polar crossover mechanism that rapidly yields the aryl iodide[1]. 5. Extraction: Extract the reaction mixture with ethyl acetate. 6. Quenching (Critical Step): Wash the organic layer thoroughly with a saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Causality: During the reaction, the diazonium salt acts as an oxidant toward iodide, generating elemental iodine ( I2​ ) as a byproduct. Thiosulfate acts as a self-validating quench, reducing the deep-purple I2​ back to water-soluble iodide ( I− ) and yielding tetrathionate. A successful quench is visually confirmed when the organic layer shifts from a dark, iodine-stained color to a clear yellow. 7. Purification: Wash with water and brine, dry over sodium sulfate, concentrate under reduced pressure, and purify via silica gel column chromatography (eluent: n-hexane/ethyl acetate = 5/1) to yield the product as a yellow powder (approx. 40.5 g)[1].

SynthesisWorkflow Reactant Methyl 3-amino-4-methyl- 5-nitrobenzoate (CAS: 72922-60-2) Step1 Diazotization NaNO2, 6N HCl, <0°C Reactant->Step1 Intermediate Aryl Diazonium Intermediate Step1->Intermediate -H2O Step2 Iodination KI, H2O, RT Intermediate->Step2 Product Methyl 3-iodo-4-methyl- 5-nitrobenzoate (CAS: 21323-99-9) Step2->Product -N2, -KCl

Synthetic workflow for Methyl 3-iodo-4-methyl-5-nitrobenzoate via Sandmeyer-type iodination.

Downstream Applications: Scaffold Functionalization

The true value of methyl 3-iodo-4-methyl-5-nitrobenzoate lies in its capacity to undergo orthogonal functionalization. In the synthesis of novel morpholine-based renin inhibitors, the nitro group must be reduced to an amine to allow for subsequent coupling reactions[1].

Chemoselective Nitro Reduction

Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is strictly contraindicated for this molecule. The aryl-iodide bond is highly susceptible to hydrogenolysis (dehalogenation) under these conditions.

Protocol: To a solution of methyl 3-iodo-4-methyl-5-nitrobenzoate (40.5 g) in ethyl acetate (500 mL), add tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 142 g). Causality: SnCl2​ provides a mild, highly chemoselective reduction pathway. It selectively reduces the nitro group to an amine (yielding methyl 3-amino-5-iodo-4-methylbenzoate) while completely preserving the critical iodine handle[1]. This preserved iodine atom subsequently serves as the primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to build the final renin inhibitor scaffold.

Downstream functionalization of the iodo-nitrobenzoate scaffold for renin inhibitors.

References

  • European Patent Office. (2014). NOVEL RENIN INHIBITOR - EP 2933248 B1.
  • BOC Sciences.
  • ChemicalBook.
  • 1st Scientific.

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Exploratory

Solubility of Methyl 3-iodo-4-methyl-5-nitrobenzoate in organic solvents

Title: Solvation Dynamics and Solubility Profiling of Methyl 3-iodo-4-methyl-5-nitrobenzoate in Organic Solvents Executive Summary Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS: 21323-99-9)[1] is a highly functionalized ar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solvation Dynamics and Solubility Profiling of Methyl 3-iodo-4-methyl-5-nitrobenzoate in Organic Solvents

Executive Summary

Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS: 21323-99-9)[1] is a highly functionalized aromatic intermediate critical in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of novel renin inhibitors[2]. For drug development professionals and formulation scientists, understanding its solubility profile in organic solvents is paramount. Precise solvation data dictates the optimization of reaction kinetics, liquid-liquid extractions, and downstream crystallization yields. This technical whitepaper provides a mechanistic deconstruction of its solvation behavior, supported by physicochemical principles and self-validating experimental protocols.

Physicochemical Architecture & Solvation Causality

The solubility of any complex organic molecule is dictated by the thermodynamic balance between its solid-state lattice energy and solute-solvent intermolecular forces. For Methyl 3-iodo-4-methyl-5-nitrobenzoate, the solvation causality is governed by four distinct functional groups attached to the central benzene ring:

  • Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar. It acts as a powerful hydrogen-bond acceptor, driving high solubility in polar aprotic solvents (e.g., DMF, DMSO, Acetone).

  • Methyl Ester (-COOMe): Contributes to moderate polarity. While it cannot donate hydrogen bonds, its oxygen atoms readily accept them, facilitating interactions with protic and polar aprotic media. Baseline studies on similar methyl nitrobenzoates confirm high solubility in polar organics[3].

  • Iodo Group (-I): The large atomic radius of iodine (approx. 140 pm) introduces significant electron cloud polarizability, drastically enhancing London dispersion forces. This lipophilic character heavily favors solvation in halogenated solvents (e.g., Dichloromethane, Chloroform), offsetting the polarity of the nitro group.

  • Methyl Group (-CH₃): Provides a minor lipophilic contribution, slightly increasing the molecule's affinity for non-polar aromatic solvents like toluene.

SolvationMechanisms Core Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS: 21323-99-9) Nitro Nitro Group (-NO2) Strong Dipole Core->Nitro Ester Methyl Ester (-COOMe) H-Bond Acceptor Core->Ester Iodo Iodo Group (-I) High Polarizability Core->Iodo Methyl Methyl Group (-CH3) Lipophilic Core->Methyl SolvAprotic High Solubility in Polar Aprotic (DMF, DMSO) Nitro->SolvAprotic Ester->SolvAprotic SolvHalogen High Solubility in Halogenated (DCM, CHCl3) Iodo->SolvHalogen SolvNonPolar Moderate Solubility in Non-Polar (Toluene, Hexane) Methyl->SolvNonPolar

Figure 1: Functional group contributions to the solvation dynamics of the target molecule.

Quantitative Data: Predicted Solubility Profile

Because experimental solubility data for highly specific synthetic intermediates can vary based on the crystalline polymorphic form, the following table synthesizes predicted solubility ranges at 25°C based on functional group contributions and empirical data from structural analogs[3].

Solvent ClassRepresentative SolventEstimated Solubility (25°C)Mechanistic Rationale
Polar Aprotic N,N-Dimethylformamide (DMF)> 200 mg/mLStrong dipole-dipole interactions with the nitro and ester groups.
Halogenated Dichloromethane (DCM)100 - 150 mg/mLHigh polarizability of the iodine atom perfectly matches the dispersion forces of DCM.
Ester / Ketone Ethyl Acetate (EtOAc)50 - 100 mg/mLExcellent general-purpose solvent; used heavily in chromatographic purification of this compound[2].
Polar Protic Methanol (MeOH)10 - 30 mg/mLH-bonding network of MeOH must be broken; the energetic penalty of cavity formation limits solubility.
Non-Polar n-Hexane< 5 mg/mLLack of dipole interactions; used primarily as an anti-solvent for crystallization[2].
Aqueous Water< 0.1 mg/mLHighly hydrophobic iodine and methyl groups prevent aqueous solvation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, any solubility data used for process scale-up must be generated through self-validating systems. The following protocols ensure that true thermodynamic equilibrium is achieved and that kinetic artifacts (e.g., supersaturation) are eliminated.

Protocol A: Self-Validating Isothermal Solubility Determination

Objective: Determine the absolute thermodynamic solubility limit in target organic solvents. Causality Check: Kinetic dissolution can yield falsely low results, while supersaturation can yield falsely high results. This protocol uses a bidirectional approach to validate equilibrium.

  • Preparation of Parallel Systems: For each solvent, prepare two vials.

    • Vial 1 (Bottom-Up): Add excess solid Methyl 3-iodo-4-methyl-5-nitrobenzoate to 5 mL of the solvent at 25°C.

    • Vial 2 (Top-Down): Add excess solid to 5 mL of the solvent at 40°C, hold for 2 hours to induce higher dissolution, then cool to 25°C to force precipitation.

  • Equilibration: Agitate both vials at exactly 25.0 ± 0.1°C using an orbital shaker for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. (PTFE is chosen due to its chemical inertness to organic solvents).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at 254 nm) against a standard calibration curve.

  • Self-Validation Criteria: The solubility values calculated from Vial 1 and Vial 2 must agree within a 2% Relative Standard Deviation (RSD). If they do not, equilibrium has not been reached, and the equilibration time must be extended.

Figure 2: Bidirectional self-validating workflow for thermodynamic solubility determination.

Protocol B: Recrystallization Optimization (EtOAc/n-Hexane System)

Objective: Purify the compound leveraging its differential solubility profile. Causality Check: As established in the synthesis of renin inhibitors[2], the compound is highly soluble in ethyl acetate but nearly insoluble in n-hexane. Utilizing a binary solvent system allows for precise control over the supersaturation curve.

  • Dissolution: Suspend the crude Methyl 3-iodo-4-methyl-5-nitrobenzoate in a minimum volume of hot Ethyl Acetate (approx. 60°C) until complete dissolution occurs.

  • Hot Filtration: Pass the hot solution through a pre-warmed filter to remove any insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Addition: Slowly add n-Hexane (anti-solvent) dropwise to the hot filtrate until the solution becomes faintly turbid. The turbidity indicates the nucleation threshold.

  • Annealing: Add a few drops of Ethyl Acetate to clear the turbidity, then allow the solution to cool to room temperature at a controlled rate of 0.5°C/min. Slow cooling promotes the growth of large, pure crystals rather than the kinetic trapping of impurities.

  • Harvesting: Cool the mixture in an ice bath (0-5°C) for 1 hour to maximize yield. Harvest the resulting yellow powder[2] via vacuum filtration, wash with cold n-Hexane, and dry under reduced pressure.

Conclusion

The solvation behavior of Methyl 3-iodo-4-methyl-5-nitrobenzoate is a direct manifestation of its structural dichotomy: the highly polar nitro and ester groups competing with the lipophilic, polarizable iodine and methyl groups. By understanding these causal mechanisms, researchers can rationally select solvent systems—such as EtOAc/n-Hexane—for optimal reaction conditions, extraction, and purification in advanced pharmaceutical synthesis.

References[1] Title: 3-IODO-4-METHYL-5-NITROMETHYL BENZOATE CAS#: 21323-99-9. Source: ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22513411.htm[2] Title: NOVEL RENIN INHIBITOR - European Patent Office - EP 2933248 B1. Source: Google Patents. URL: https://patents.google.com/patent/EP2933248B1/en[3] Title: Solubilities of Solids and Liquids of Low Volatility in Supercritical Carbon Dioxide. Source: NIST Standard Reference Data. URL: https://srd.nist.gov/JPCRD/jpcrd383.pdf

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Derivatization of Methyl 3-iodo-4-methyl-5-nitrobenzoate

Abstract Methyl 3-iodo-4-methyl-5-nitrobenzoate is a highly versatile aromatic building block, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-iodo-4-methyl-5-nitrobenzoate is a highly versatile aromatic building block, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring an activatable iodo group, a sterically influential methyl group, and two potent electron-withdrawing groups (nitro and methyl ester)—renders it an ideal scaffold for complex molecular design. The carbon-iodine bond serves as a prime handle for a suite of palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the aromatic ring opens pathways for nucleophilic aromatic substitution. This guide provides an in-depth analysis of the substrate's reactivity and offers detailed, field-proven protocols for its strategic derivatization, enabling researchers to unlock its full synthetic potential.

Structural Analysis and Reactivity Profile

The synthetic utility of Methyl 3-iodo-4-methyl-5-nitrobenzoate stems directly from the interplay of its substituents. Understanding their electronic and steric influence is paramount for selecting the optimal derivatization strategy.

  • Iodo Group (C3): As the primary reaction center, the C-I bond is the weakest carbon-halogen bond, making it exceptionally susceptible to oxidative addition by low-valent transition metals like palladium(0). This makes it a superior substrate for cross-coupling reactions compared to its bromo or chloro analogs.[1]

  • Nitro & Methyl Ester Groups (C5 & C1): These strong electron-withdrawing groups significantly lower the electron density of the aromatic ring. This electronic pull enhances the rate of oxidative addition in cross-coupling cycles and activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) reactions by stabilizing the anionic Meisenheimer intermediate.[2][3]

  • Methyl Group (C4): Positioned adjacent to the iodo group, the methyl substituent provides moderate steric hindrance. This can influence ligand choice and reaction kinetics, sometimes preventing undesirable side reactions and offering a degree of regiochemical control.

Fig. 1: Structural analysis of the core scaffold.

Strategic Derivatization Pathways

The choice of reaction pathway is dictated by the desired bond formation. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for derivatizing this scaffold.[4] Nucleophilic substitution offers a complementary, albeit more condition-dependent, approach.

Fig. 2: Decision flowchart for derivatization strategy.

Palladium-Catalyzed Cross-Coupling Protocols

These reactions universally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The success of these transformations hinges on the judicious selection of catalyst, ligand, base, and solvent.

G pd0 Pd(0)L_n pdiia Ar-Pd(II)-I(L_n) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-R(L_n) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product_out Ar-R pdiib->product_out waste_out M-I pdiib->waste_out reagents_in1 Ar-I reagents_in1->pdiia reagents_in2 R-M reagents_in2->pdiib

Fig. 3: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents and its high functional group tolerance.[8]

Principle: A palladium catalyst facilitates the reaction between the aryl iodide and an organoboron species (boronic acid or ester) in the presence of a base.

Step-by-Step Protocol:

  • To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add Methyl 3-iodo-4-methyl-5-nitrobenzoate (1.0 equiv).

  • Add the desired aryl or vinyl boronic acid (1.2–1.5 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).

  • Add a degassed solvent mixture, typically Toluene/Ethanol/Water or Dioxane/Water.

  • Seal the vial and heat the reaction mixture at 80–110 °C with vigorous stirring for 4–24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data and Optimization:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901285-95%
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100890-98%
Na₂PdCl₄/sSPhos (5)-Na₂CO₃ (2)ACN/H₂O372475-90%[9]

Expert Insights:

  • Causality: The base is crucial not only to activate the organoboron species but also to facilitate the reductive elimination step. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for challenging or sterically hindered substrates.

  • Trustworthiness: For a self-validating system, run a control reaction without the palladium catalyst to ensure the transformation is not thermally driven. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

This reaction provides a powerful and direct route to arylalkynes, which are valuable intermediates in synthesis.[10] It typically employs a dual catalytic system of palladium and copper(I).[1]

Principle: A palladium(0) complex activates the aryl iodide, and a copper(I) salt acts as a co-catalyst to form a copper acetylide, which then undergoes transmetalation with the palladium intermediate.[1][11]

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 3-iodo-4-methyl-5-nitrobenzoate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1–3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1–5 mol%).

  • Add a suitable solvent (e.g., THF, DMF) and a bulky amine base (e.g., Triethylamine or Diisopropylamine), which also acts as a solvent.

  • Degas the solution with Argon for 10-15 minutes.

  • Add the terminal alkyne (1.1–1.3 equiv) via syringe.

  • Stir the reaction at room temperature to 60 °C for 2–12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data and Optimization:

Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHF25-40688-96%
Pd(OAc)₂ (2)CuI (4)DIPADMF50490-97%
Pd₂(dba)₃ (1)-Bu₄NOAcDMF25885-95%[12]

Expert Insights:

  • Causality: The copper co-catalyst significantly accelerates the reaction but can also promote the undesirable homo-coupling of the alkyne (Glaser coupling).[1] Running the reaction under strictly anaerobic conditions is critical to minimize this side product.

  • Trustworthiness: Copper-free Sonogashira protocols, often using a palladium catalyst with a specialized ligand and an alternative base like tetrabutylammonium acetate (Bu₄NOAc), can be employed to completely avoid Glaser coupling, enhancing product purity.[12]

Protocol 3: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

This reaction has revolutionized the synthesis of aryl amines, offering a broad substrate scope under relatively mild conditions.[13]

Principle: A palladium catalyst, supported by a bulky, electron-rich phosphine ligand, couples the aryl iodide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.

Step-by-Step Protocol:

  • In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%), the biaryl phosphine ligand if not using a precatalyst, and a strong base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv).

  • Add Methyl 3-iodo-4-methyl-5-nitrobenzoate (1.0 equiv).

  • Add a dry, degassed solvent (e.g., Toluene or Dioxane).

  • Add the amine (primary or secondary, 1.2 equiv).

  • Seal the vial and heat to 80–110 °C for 4–24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data and Optimization:

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene1001280-95%
XPhos Pd G3 (2)-LiHMDS (1.5)Dioxane901885-97%
Ni(acac)₂ (10)-K₃PO₄ (2)Dioxane1102470-90%[14]

Expert Insights:

  • Causality: The choice of ligand is critical. Bulky biaryl phosphine ligands like XPhos or BrettPhos accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[15][16] The strong base is required to deprotonate the amine, forming the active nucleophile.

  • Trustworthiness: The reaction is sensitive to air and moisture. Using a pre-formed, air-stable palladium precatalyst (like G3 or G4 precatalysts) can significantly improve reproducibility and is highly recommended.[16]

Nucleophilic Aromatic Substitution (SNAr) Protocol

While palladium catalysis is often preferred, SNAr offers a metal-free alternative for introducing strong nucleophiles, particularly heteroatoms. The strong activation provided by the nitro group makes this pathway viable.[2][17]

Principle: The reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks the carbon bearing the iodide, forming a resonance-stabilized negative intermediate (Meisenheimer complex), which then expels the iodide ion to restore aromaticity.[18][19]

Fig. 4: Workflow for the SNAr addition-elimination mechanism.

Step-by-Step Protocol (Example with a Thiol):

  • Dissolve Methyl 3-iodo-4-methyl-5-nitrobenzoate (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv) or sodium hydride (NaH, 1.2 equiv, use with extreme caution).

  • Add the desired thiol (e.g., thiophenol, 1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60–100 °C and stir for 2–16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the mixture, pour it into ice-water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Expert Insights:

  • Causality: For SNAr, the leaving group ability is typically F > Cl > Br > I, which is the reverse of the trend for SN2 reactions.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen. Therefore, displacing the iodide may require more forcing conditions (higher temperatures, stronger nucleophiles) than displacing a fluoride or chloride on a similarly activated ring.

  • Trustworthiness: Confirm product formation by looking for the disappearance of the C-I signal in the mass spectrum and the appearance of new signals corresponding to the nucleophile in the NMR spectrum.

Conclusion

Methyl 3-iodo-4-methyl-5-nitrobenzoate stands out as a robust and versatile chemical intermediate. The protocols detailed herein provide reliable and adaptable starting points for a wide range of synthetic transformations. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can efficiently construct complex C-C and C-N bonds with high yields and functional group tolerance. Complementarily, SNAr reactions offer a valuable metal-free alternative for introducing heteroatomic nucleophiles. Careful consideration of the principles behind each protocol will empower chemists to confidently and strategically derivatize this important scaffold for applications in drug discovery and beyond.

References

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  • "Sonogashira Coupling." Chemistry LibreTexts. [Online]. Available: [Link]

  • Mondal, S., et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022. [Online]. Available: [Link]

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  • "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." ScienceDirect. [Online]. Available: [Link]

  • Urgaonkar, S., & Verkade, J. G. "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." Organic Chemistry Portal. [Online]. Available: [Link]

  • Monfette, S., & Fagnou, K. "Copper-catalysed cross-coupling: an untapped potential." Organic & Biomolecular Chemistry, 2009. [Online]. Available: [Link]

  • Wang, Z., et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry, 2021. [Online]. Available: [Link]

  • Magano, J., & Dunetz, J. R. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." ACS Omega, 2022. [Online]. Available: [Link]

  • "Palladium-catalyzed cross-couplings by C–O bond activation." Catalysis Science & Technology, RSC Publishing. [Online]. Available: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 2004. [Online]. Available: [Link]

  • "Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source." ResearchGate. [Online]. Available: [Link]

  • Wang, D., et al. "Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides." Journal of the American Chemical Society, 2020. [Online]. Available: [Link]

  • "Nucleophilic aromatic substitution." Wikipedia, Wikimedia Foundation. [Online]. Available: [Link]

  • "Pd-Catalyzed Cross Coupling Reactions." Chemistry LibreTexts. [Online]. Available: [Link]

  • "Sonogashira Coupling." Organic Chemistry Portal. [Online]. Available: [Link]

  • Vantourout, J. C., et al. "Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides." Journal of the American Chemical Society, 2023. [Online]. Available: [Link]

  • Wu, X., et al. "Copper-catalyzed carbonylative Suzuki coupling of aryl iodides with arylboronic acids under ambient pressure of carbon monoxide." RSC Advances, 2014. [Online]. Available: [Link]

  • Mondal, S., et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022. [Online]. Available: [Link]

  • "Palladium Catalysts for Cross-Coupling Reaction." MDPI. [Online]. Available: [Link]

  • "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ResearchGate. [Online]. Available: [Link]

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  • "Suzuki reaction." Wikipedia, Wikimedia Foundation. [Online]. Available: [Link]

  • Clegg, W., et al. "Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodobenzenes with terminal alkynes." IUCr Journals, 2016. [Online]. Available: [Link]

  • "Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes." The Journal of Organic Chemistry, ACS Publications. [Online]. Available: [Link]

  • Wang, Z., et al. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries." Frontiers in Chemistry, 2021. [Online]. Available: [Link]

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Application

Application Note: In Vitro Evaluation and Optimization Workflows for Proteolysis-Targeting Chimeras (PROTACs)

Introduction: The Shift to Event-Driven Pharmacology Traditional small-molecule inhibitors rely on "occupancy-driven" pharmacology, requiring high systemic concentrations to maintain target engagement. Proteolysis-Target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Event-Driven Pharmacology

Traditional small-molecule inhibitors rely on "occupancy-driven" pharmacology, requiring high systemic concentrations to maintain target engagement. Proteolysis-Targeting Chimeras (PROTACs) have revolutionized medicinal chemistry by introducing an "event-driven" paradigm[1]. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a Protein of Interest (POI), inducing polyubiquitination and subsequent degradation by the 26S proteasome[2].

Because PROTACs act catalytically and are recycled after each degradation event, they can achieve profound efficacy at sub-stoichiometric concentrations[3]. However, optimizing a PROTAC requires moving beyond simple binary binding affinity ( Kd​ ). Medicinal chemists must evaluate the thermodynamics of ternary complex formation and the kinetics of endogenous cellular degradation to establish robust Structure-Activity Relationships (SAR)[4].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex [POI - PROTAC - E3] POI->Ternary Target Warhead PROTAC PROTAC Degrader PROTAC->Ternary Linker E3 E3 Ubiquitin Ligase E3->Ternary E3 Ligand Ub Polyubiquitination Cascade Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Proteasomal Recognition Proteasome->PROTAC PROTAC Recycling Peptides Degraded Peptide Fragments Proteasome->Peptides Cleavage

Fig 1. Event-driven pharmacology: PROTAC-mediated ternary complex formation and POI degradation.

Experimental Workflow Overview

To prevent late-stage attrition, our evaluation workflow integrates two orthogonal systems: a cell-free biochemical assay to confirm mechanistic ternary complex formation, and a live-cell kinetic assay to quantify physiological degradation[5].

Workflow cluster_0 Biochemical Assay: TR-FRET cluster_1 Cellular Assay: HiBiT CRISPR Knock-in Start PROTAC Candidate Library TRFRET 1. Mix POI, E3 Ligase, & PROTAC Start->TRFRET Cell 1. Plate HiBiT-POI Knock-in Cells Start->Cell Incubate1 2. Add Tb-Donor & d2-Acceptor Abs TRFRET->Incubate1 Read1 3. Measure 665/620 nm (Calculate EC50) Incubate1->Read1 Lead Lead Optimization & SAR Analysis Read1->Lead Incubate2 2. Add PROTAC & Live-Cell Substrate Cell->Incubate2 Read2 3. Kinetic Luminescence (DC50 & Dmax) Incubate2->Read2 Read2->Lead

Fig 2. Parallel biochemical and cellular screening workflows for PROTAC lead optimization.

Biochemical Evaluation: TR-FRET Ternary Complex Assay

Causality & Rationale

Proximity-based assays are essential because PROTACs must induce a stable ternary complex to be effective[4]. We utilize Time-Resolved Förster Resonance Energy Transfer (TR-FRET). The time-resolved nature of this assay incorporates a 50–100 µs delay before measurement. Why? Small-molecule libraries often contain fluorescent impurities. The microsecond delay allows short-lived background autofluorescence to decay, drastically improving the signal-to-noise ratio and enabling the detection of transient, low-affinity ternary complexes[6].

Step-by-Step Protocol (e.g., BRD4-PROTAC-CRBN)
  • Reagent Preparation: Prepare stock solutions of GST-tagged BRD4 (POI) and His-tagged CRBN (E3 ligase) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4). BSA is critical to prevent non-specific plastic binding of highly lipophilic PROTACs[6].

  • PROTAC Titration: Perform a 12-point serial dilution of the PROTAC in DMSO, then dilute into the assay buffer. Expert Insight: Start at a high concentration (e.g., 10 µM) to intentionally capture the "hook effect" (auto-inhibition where binary complexes outcompete ternary complexes at high concentrations)[7].

  • Complex Assembly: In a 384-well low-volume plate, add 5 µL of PROTAC, followed by 10 µL of a master mix containing GST-BRD4 (10 nM final) and His-CRBN (10 nM final). Incubate for 30 minutes at room temperature to allow thermodynamic equilibration[6].

  • Fluorophore Addition: Add 5 µL of antibody master mix containing Anti-GST-Terbium (Donor) and Anti-His-d2 (Acceptor).

  • Equilibration & Reading: Seal the plate and incubate for 2 hours in the dark. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 620 nm and 665 nm)[6].

Self-Validating System (Quality Control)
  • Hook Effect Verification: A valid PROTAC must display a bell-shaped dose-response curve. If the TR-FRET signal plateaus and does not drop at high concentrations, the signal is likely an aggregation artifact rather than true ternary complex formation[8].

Cellular Evaluation: Endogenous HiBiT Degradation Kinetics

Causality & Rationale

Traditional Western blots are low-throughput and semi-quantitative. Furthermore, transient overexpression of the POI via plasmids can artificially saturate the endogenous E3 ligase machinery, leading to artificially low Dmax​ (maximum degradation) values and misleading SAR conclusions. To solve this, we utilize CRISPR/Cas9 to endogenously tag the POI with an 11-amino-acid HiBiT peptide[9]. Upon addition of the complementary LgBiT protein and furimazine substrate, a functional NanoBiT luciferase is reconstituted. Luminescence directly and quantitatively correlates with endogenous POI levels in real-time[10].

Step-by-Step Protocol
  • Cell Plating: Plate the CRISPR-edited HiBiT-POI knock-in cells (e.g., HEK293) into a white 384-well tissue culture plate at 4,000 cells/well in 40 µL of CO₂-independent assay medium[11]. Expert Insight: White plates are mandatory to maximize luminescence reflection and prevent well-to-well optical crosstalk[11].

  • Substrate Equilibration: Add Nano-Glo® Endurazine™ Live Cell Substrate (diluted 1:100). Incubate for 2.5 hours at 37°C to allow the substrate to enter the cells and reach a steady-state luminescence baseline[11].

  • PROTAC Treatment: Add 10 µL of a 5X PROTAC serial dilution (ranging from 10 µM to 1 pM).

  • Kinetic Monitoring: Immediately place the plate in a luminometer pre-equilibrated to 37°C. Record luminescence every 30 minutes for 24 hours[11].

  • Data Extraction: Calculate the DC50​ (concentration required for 50% degradation) and Dmax​ (maximum achievable degradation) at the optimal kinetic timepoint (typically 6–12 hours before compensatory protein resynthesis occurs)[3].

Self-Validating System (Quality Control)
  • Mechanism Rescue Control: Include a control well pre-treated with MLN4924 (a NEDD8-activating enzyme inhibitor that blocks cullin-RING E3 ligase activity). If the PROTAC-induced luminescence drop is rescued by MLN4924, it definitively validates that the POI loss is strictly ubiquitin-proteasome dependent, ruling out off-target cytotoxicity[2].

Quantitative Data Summary

The integration of biochemical and cellular data is critical for candidate triaging. A PROTAC may exhibit a potent biochemical EC50​ but fail in cells due to poor permeability or rapid efflux.

PROTAC CompoundTargetRecruited E3 LigaseTR-FRET EC₅₀ (nM)Cellular DC₅₀ (nM)Dmax (%)
dBET1 BRD4CRBN24.543085
MZ1 BRD4VHL12.11598
ARV-825 BRD4CRBN8.31295
Negative Control BRD4None>10,000>10,000<5

Table 1: Integration of biochemical ternary complex formation (EC₅₀) and cellular degradation metrics (DC₅₀, Dmax) for benchmark BRD4 degraders.

Conclusion

The rational design of PROTACs requires a departure from traditional occupancy-based assays. By combining the high-throughput, low-background precision of TR-FRET for ternary complex thermodynamics with the physiological relevance of endogenous HiBiT CRISPR knock-in assays, medicinal chemists can build self-validating data packages. This dual-pillar approach ensures that optimized leads possess both the mechanical capability to bridge proteins and the cellular penetrance required to drive robust, catalytic degradation.

References

  • Zhang, L., et al. "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." ACS Pharmacology & Translational Science, 2021. URL:[Link]

  • Daniels, D. L., et al. "High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines." Journal of Visualized Experiments (JoVE), 2020. URL:[Link]

  • Qi, S. M., et al. "An overview of PROTACs: a promising drug discovery paradigm." Molecular Cancer, 2021. URL:[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery, 2022. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of Methyl 3-iodo-4-methyl-5-nitrobenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the synthesis and downstream purification of Methyl 3-iodo-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the synthesis and downstream purification of Methyl 3-iodo-4-methyl-5-nitrobenzoate (CAS: 21323-99-9)[].

Because this compound is typically synthesized via a Sandmeyer reaction from methyl 3-amino-4-methyl-5-nitrobenzoate[2], the crude mixture is inherently complex. It contains unreacted molecular iodine, inorganic salts, and diazonium degradation products. This guide establishes a self-validating workflow, explaining the chemical causality behind each protocol to ensure high-purity isolation.

Workflow Visualization

The following diagram maps the critical path from crude synthesis to pure isolated product, highlighting the specific stages where impurities are systematically eliminated.

Workflow for the synthesis and purification of Methyl 3-iodo-4-methyl-5-nitrobenzoate.

Validated Experimental Protocol

This protocol is adapted from established pharmaceutical standards for renin inhibitor intermediates, specifically2[2]. Every step is designed as a self-validating system to ensure the causality of the reaction is confirmed before proceeding.

Step 1: Diazotization

  • Action: Suspend methyl 3-amino-4-methyl-5-nitrobenzoate in 6N HCl. Cool to 0–5 °C using an ice-salt bath. Add an aqueous solution of NaNO2​ dropwise over 20 minutes[2].

  • Causality: The low temperature strictly prevents the premature nucleophilic attack of water on the diazonium salt, which would yield an unwanted phenol byproduct[3].

  • Validation: The suspension will clarify into a diazonium solution. Spotting on starch-iodide paper must yield a blue-black color, confirming the presence of excess nitrous acid.

Step 2: Iodination

  • Action: Add an aqueous solution of potassium iodide (KI) dropwise under ice-cooling, then allow the mixture to stir at room temperature for 2 hours[2].

  • Causality: Iodide acts as both a reducing agent and a nucleophile, driving the dediazonization and substituting the diazo group to form the aryl iodide[4].

  • Validation: Vigorous nitrogen gas evolution ( N2​↑ ) and a distinct color shift to dark brown (due to I2​ generation) confirm the reaction is actively proceeding[3].

Step 3: Quench & Extraction

  • Action: Add water and extract with chloroform. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and saturated saline. Dry over Na2​SO4​ [2].

  • Causality: Thiosulfate reduces highly soluble, dark-brown I2​ into water-soluble, colorless I− , forcing the iodine out of the organic phase[3].

  • Validation: The organic layer must transition from dark brown to a pale yellow liquid.

Step 4: Silica Gel Chromatography

  • Action: Concentrate the organic layer under reduced pressure. Purify the residue via silica gel column chromatography using an eluent of n-hexane/ethyl acetate (50:1)[2].

  • Causality: The target compound is highly non-polar due to the masking of the ester and the presence of the iodo and nitro groups. A low-polarity solvent system ensures it elutes cleanly while retaining polar byproducts on the column[2].

  • Validation: Evaporation of the product fractions yields a pure, bright yellow powder[2].

Troubleshooting & FAQs

Q1: My extracted organic layer remains dark brown even after washing with sodium thiosulfate. What is the mechanistic failure? A1: The dark brown color indicates unreacted molecular iodine ( I2​ )[3]. In the Sandmeyer iodination, excess KI is oxidized to I2​ . If the organic layer remains brown, the thiosulfate wash was either insufficient in concentration or the biphasic mixing was inadequate.

  • Actionable Fix: Prepare a fresh, saturated solution of Na2​S2​O3​ (approx. 2.5 M). Ensure vigorous stirring during the wash phase to maximize the surface area between the aqueous and chloroform layers. The system is self-validating: continue washing until the chloroform layer turns distinctly pale yellow[2].

Q2: I achieved a pale yellow organic layer, but after silica gel chromatography, NMR shows a highly non-polar aliphatic impurity co-eluting with my product. What happened? A2: You are likely observing elemental sulfur ( S8​ ) contamination. This is a well-documented causality of5[5]. The crude Sandmeyer mixture contains residual 6N HCl. When thiosulfate is added to this acidic environment without prior neutralization, it disproportionates:

S2​O32−​+2H+→S↓+SO2​+H2​O

Elemental sulfur is highly soluble in chloroform and co-elutes with non-polar aryl iodides on silica gel[5].

  • Actionable Fix: Before the thiosulfate wash, perform a mild base wash (e.g., saturated NaHCO3​ ) to neutralize residual HCl. Alternatively, use sodium bisulfite ( NaHSO3​ ) or ascorbic acid as the reducing agent, which do not precipitate sulfur under acidic conditions[6].

Q3: My yield is low, and I am seeing a highly polar spot on my TLC that stays at the baseline (Hexane:EtOAc 50:1). Why? A3: The baseline spot is likely the phenol byproduct (methyl 3-hydroxy-4-methyl-5-nitrobenzoate). This occurs when the diazonium intermediate undergoes nucleophilic attack by water instead of iodide. The causality is usually poor temperature control during diazotization (allowing the mixture to rise above 5 °C) or delayed addition of KI[3].

  • Actionable Fix: Strictly maintain the internal temperature between 0–5 °C using an ice-salt bath during the NaNO2​ addition[2]. The 50:1 Hexane:EtOAc solvent system is perfectly designed to leave this polar phenol byproduct on the column, which explains your low isolated yield of the target aryl iodide[2]. To improve yield in future runs, ensure the KI solution is added immediately after the 1-hour diazotization period is complete.

Quantitative Data Presentation

The following table summarizes the purification metrics, visually validating each stage of the downstream processing.

Purification StageTarget ImpurityReagent / MethodCausality / MechanismVisual Validation
Pre-Wash Residual HClSaturated NaHCO3​ Neutralizes acid to prevent thiosulfate disproportionation.Cessation of CO2​ evolution (bubbling).
Quench Molecular Iodine ( I2​ )Saturated Na2​S2​O3​ Reduces I2​ to water-soluble I− .Organic layer transitions from dark brown to pale yellow.
Chromatography Phenol ByproductsSilica Gel (Hexane:EtOAc 50:1)Retains polar hydroxylated compounds on the stationary phase.Target compound elutes cleanly; phenol remains on baseline.
Isolation Trace SolventsVacuum ConcentrationRemoves volatile organics (Chloroform, Hexane, EtOAc).Formation of a bright yellow powder.

References

  • Source: Googleapis.com (European Patent Office)
  • Title: Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate Source: ResearchGate URL
  • Title: A Comprehensive Guide to the Synthesis and Purification of Iodo-Substituted Anisole Isomers Source: Benchchem URL

Sources

Optimization

Side reactions in the nitration of substituted methyl benzoates

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the nitrati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS)

As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the nitration of substituted methyl benzoates. While the nitration of methyl benzoate is a fundamental EAS reaction, scaling this process or applying it to heavily substituted analogs often leads to complex side reactions, including over-nitration, ester hydrolysis, and poor regioselectivity[1][2].

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your nitration workflows.

Part 1: Diagnostic Workflow for Nitration Side Reactions

Before diving into the specific FAQs, use the diagnostic flowchart below to identify the root cause of your crude product impurities.

G Start Crude Product Analysis (Substituted Methyl Benzoate Nitration) Issue1 Dinitro Byproducts Detected (e.g., 3,5-dinitro) Start->Issue1 Issue2 Carboxylic Acid Detected (Hydrolysis) Start->Issue2 Issue3 Unexpected Regioisomers (o/p instead of m) Start->Issue3 Cause1 Loss of Thermal Control (T > 15°C) or Excess HNO3 Issue1->Cause1 Cause2 Excess Water in Acid Mix or Prolonged Quench Issue2->Cause2 Cause3 Competing Activating Substituents on Ring Issue3->Cause3 Fix1 Maintain < 0-5°C Strict Stoichiometry Cause1->Fix1 Fix2 Use Fuming HNO3/H2SO4 Rapid Ice Quench Cause2->Fix2 Fix3 Analyze Steric/Electronic Directing Effects Cause3->Fix3

Diagnostic workflow for identifying and resolving nitration side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of methyl 3,5-dinitrobenzoate in my crude product? The Science: The carbomethoxy group ( −COOCH3​ ) is an electron-withdrawing group (EWG) that deactivates the benzene ring, making the first nitration relatively slow and directing the incoming nitronium ion ( NO2+​ ) to the meta position[3][4]. The addition of the first nitro group further deactivates the ring. However, nitration is highly exothermic. If the reaction temperature exceeds 15°C, the thermal energy surpasses the activation barrier for the second nitration, leading to runaway phenomena and the formation of methyl 3,5-dinitrobenzoate[1][2]. The Fix: Maintain strict thermal control. The reaction vessel must be submerged in an ice-salt bath (-5°C to 0°C) during the addition of the mixed acid[5]. Ensure the molar ratio of HNO3​ to the substrate does not exceed 1.1:1.

Q2: My LC-MS/NMR shows the presence of 3-nitrobenzoic acid. How did the ester cleave under these conditions? The Science: You are observing acid-catalyzed ester hydrolysis[1][6]. The mixed acid reagent ( HNO3​ / H2​SO4​ ) contains residual water, especially if standard 68% nitric acid is used. At elevated temperatures or during prolonged reaction times, the highly acidic environment protonates the carbonyl oxygen of the ester, making the carbonyl carbon highly susceptible to nucleophilic attack by water, ultimately cleaving the ester into 3-nitrobenzoic acid and methanol[1][7]. The Fix: Minimize water in your system by using fuming nitric acid (>90%) and concentrated sulfuric acid (98%). Furthermore, quench the reaction immediately after completion (typically 15 minutes at room temperature) by pouring it over crushed ice[8][9]. Do not let the reaction sit in the mixed acid indefinitely.

Q3: I am nitrating methyl 4-methoxybenzoate. Why is the nitro group adding to the ortho position instead of the meta position relative to the ester? The Science: When dealing with substituted methyl benzoates, you must evaluate competing directing effects. The methoxy group ( −OCH3​ ) is strongly electron-donating via resonance (activating) and directs ortho/para. The ester group is electron-withdrawing (deactivating) and directs meta. In EAS, strongly activating groups dictate the regiochemistry because they stabilize the intermediate arenium ion (sigma complex) far more effectively than deactivating groups. Therefore, the methoxy group outcompetes the ester, directing the nitronium ion to the position ortho to itself. The Fix: If you strictly require the meta-ester isomer, you cannot rely on direct nitration of this substrate. You must alter your synthetic route (e.g., nitrating a less activated precursor before installing the methoxy group).

Part 3: Quantitative Data on Side Reactions

The following table summarizes the kinetic and thermodynamic product distributions based on temperature and substrate variations, demonstrating the causality of side-reaction formation[1][2].

Starting SubstrateReaction Temp (°C)Nitrating AgentMajor Product (Yield %)Dominant Side Product (Yield %)Primary Cause of Side Product
Methyl benzoate0 - 5 °C68% HNO3​ / 98% H2​SO4​ Methyl 3-nitrobenzoate (85%)Methyl 3,5-dinitrobenzoate (<2%)Trace thermal fluctuations
Methyl benzoate25 - 30 °C68% HNO3​ / 98% H2​SO4​ Methyl 3-nitrobenzoate (55%)Methyl 3,5-dinitrobenzoate (30%)Loss of thermal control
Methyl benzoate15 °C (Prolonged, 4h)68% HNO3​ / 98% H2​SO4​ Methyl 3-nitrobenzoate (60%)3-nitrobenzoic acid (25%)Acid-catalyzed hydrolysis
Methyl 4-methylbenzoate0 - 5 °C68% HNO3​ / 98% H2​SO4​ Methyl 4-methyl-3-nitrobenzoate (75%)Dinitro-derivatives (15%)Increased ring activation by −CH3​

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure high-fidelity mono-nitration with minimal hydrolysis or over-nitration, execute the following validated protocol[4][5][8]. This protocol is designed as a self-validating system: the visual cues (color changes, precipitation) serve as built-in quality control checkpoints.

Workflow: Synthesis of Methyl 3-Nitrobenzoate

  • Preparation of the Nitrating Mixture (The Electrophile Source):

    • Action: In a dry vial, carefully mix 1.5 mL of concentrated HNO3​ (68%) and 1.5 mL of concentrated H2​SO4​ (98%). Cool this mixture in an ice-water bath to 0°C[4].

    • Causality: Sulfuric acid is a stronger acid than nitric acid; it protonates the HNO3​ , leading to the loss of water and the generation of the highly reactive nitronium ion ( NO2+​ )[10]. Cooling prevents the premature volatilization of HNO3​ and suppresses the generation of dangerous nitrogen oxides ( NOx​ ).

  • Substrate Preparation (Ring Deactivation):

    • Action: In a separate 50 mL Erlenmeyer flask, add 2.0 g (1.85 mL) of methyl benzoate. Slowly add 4.0 mL of concentrated H2​SO4​ while swirling. Submerge the flask in an ice-salt bath (-5°C to 0°C)[4][5].

    • Causality: Pre-dissolving the ester in H2​SO4​ ensures the carbonyl oxygen is fully protonated before any nitronium ion is introduced. This maximizes the deactivation of the ring, strictly enforcing meta-direction and preventing localized hot spots.

  • Electrophilic Aromatic Substitution (Controlled Addition):

    • Action: Using a Pasteur pipette, add the cold nitrating mixture to the methyl benzoate solution dropwise over 15 minutes. Swirl continuously. Do not allow the internal temperature to exceed 15°C [5][8].

    • Causality: Dropwise addition controls the exothermic release. Exceeding 15°C provides the activation energy necessary for a second nitration event, leading to the dinitro byproduct[5].

  • Quenching and Isolation (Preventing Hydrolysis):

    • Action: Once addition is complete, allow the mixture to stand at room temperature for exactly 15 minutes. Immediately pour the mixture over 20 g of crushed ice[8][9].

    • Causality: The 15-minute ambient phase ensures complete conversion of the starting material. The rapid ice quench dilutes the acid and drops the temperature instantly, halting the reaction and preventing acid-catalyzed hydrolysis of the ester into 3-nitrobenzoic acid[1][7]. The product will precipitate as an off-white solid.

  • Purification (Recrystallization):

    • Action: Filter the crude solid under vacuum. Wash with ice-cold water, followed by 2 mL of ice-cold methanol[8]. Recrystallize from a minimal amount of hot methanol or a water/ethanol mixture[4][9].

    • Causality: Cold water removes residual inorganic acids. Cold methanol removes unreacted starting material and trace ortho/para isomers. Recrystallization exploits the differential solubility of the meta-isomer versus the dinitro-impurities, yielding >98% pure methyl 3-nitrobenzoate.

Part 5: References

  • Di Somma, I., Marotta, R., Andreozzi, R., & Caprio, V. (2012). "Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid." ACS Publications (Organic Process Research & Development). URL: [Link]

  • Royal Society of Chemistry. (2016). "Nitration of methyl benzoate | Resource | RSC Education." RSC Education. URL: [Link]

  • Kamm, O., & Segur, J. B. (1922). "m-NITROBENZOIC ACID." Organic Syntheses. URL: [Link]

Sources

Troubleshooting

Diagnostic Workflow: Thermal &amp; Selectivity Anomalies

Welcome to the Nitration Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic "how-tos." Electrophilic aromatic nitration is a highly exothermic process where thermal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitration Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic "how-tos." Electrophilic aromatic nitration is a highly exothermic process where thermal mismanagement does not just compromise yield—it destroys regioselectivity and creates severe safety hazards (such as thermal runaway and explosive poly-nitration).

This center is built on the principle of causality: understanding why a temperature fluctuation alters the reaction kinetics is the key to mastering selective nitration. Every protocol provided here functions as a self-validating system, ensuring that your experimental setup inherently prevents failure.

Before diving into specific troubleshooting, use the following diagnostic logic to evaluate your nitration workflow.

TempControl Start Nitration Reaction Initiated Monitor Monitor Internal Temp (ΔT > 5°C?) Start->Monitor Spike Thermal Spike Detected (Runaway Risk) Monitor->Spike Yes Control Stable Exotherm (ΔT < 5°C) Monitor->Control No Action1 1. Pause Acid Dosing 2. Maximize Jacket Cooling Spike->Action1 Action2 Evaluate Regioselectivity (Isomer Ratio) Control->Action2 Action1->Monitor Temp Stabilized PoorSelectivity Poor Para-Selectivity or Over-nitration Action2->PoorSelectivity Suboptimal GoodSelectivity Optimal Isomer Ratio Action2->GoodSelectivity Target Met Action3 Lower Setpoint Temp (< 0°C) / Switch to Flow PoorSelectivity->Action3 End Proceed to Aqueous Quench GoodSelectivity->End Action3->Monitor Restart Protocol

Diagnostic decision tree for managing thermal anomalies in nitration.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does temperature so heavily dictate regioselectivity in electrophilic aromatic substitution ( SE​Ar )? A: Nitration is governed by the competition between kinetic and thermodynamic control. Lower temperatures favor the kinetically controlled product (typically the para-isomer due to lower steric hindrance at the transition state). When the temperature rises, the reaction rate increases indiscriminately. The excess thermal energy allows the system to overcome the higher activation energy barriers associated with sterically hindered ortho-positions or electronically deactivated meta-positions[1]. Furthermore, elevated temperatures provide the activation energy required for secondary nitration events, leading to unwanted dinitro- or trinitro-derivatives.

Q: How does continuous flow chemistry mitigate thermal runaway compared to traditional batch reactors? A: The root cause of thermal runaway in batch nitration is a low surface-area-to-volume ratio, which prevents the cooling jacket from removing heat as fast as the reaction generates it[2]. Continuous flow microreactors solve this by utilizing microchannels (e.g., 1 mm internal diameter) that possess a specific surface area hundreds to thousands of times greater than a batch flask[3]. This geometry enables near-instantaneous mass transfer and heat exchange, maintaining strict isothermal conditions even during aggressive fuming nitric acid dosing[4].

Troubleshooting Specific Issues

Issue 1: Over-nitration (Dinitro/Trinitro formation) despite external cooling.

  • Root Cause: Localized hot spots. Even if your chiller is set to 0°C, poor mixing creates micro-environments where the heat of reaction spikes locally. This localized thermal energy pushes the mono-nitrated product over the activation barrier for a second nitration[4].

  • Solution:

    • Increase mechanical agitation to ensure homogeneous dispersion.

    • Switch to a milder nitrating system. For example, using 68% HNO3​ promoted by Trifluoromethanesulfonic acid (HOTf) in Hexafluoroisopropanol (HFIP) allows for controllable mono-nitration at ambient temperatures without the oxidative risks of concentrated sulfuric acid[5].

Issue 2: Poor Para-selectivity in Toluene or Phenol Nitration.

  • Root Cause: The reaction temperature is too high, allowing the indiscriminate nitronium ion to attack less favorable positions.

  • Solution: Drastically lower the temperature or utilize a biphasic system. For toluene nitration using N2​O5​ in dichloromethane, dropping the temperature below -40°C reduces the meta-isomer formation to a mere 1.0–1.2%[1]. For phenols, maintaining a strict 28–30°C window in a biphasic system with dilute nitric acid maximizes para-selectivity (up to 70%) while inhibiting over-oxidation[6].

Quantitative Data: Impact of Temperature on Nitration

The following table synthesizes quantitative data demonstrating how thermal control directly manipulates yield and regioselectivity across different substrates and reactor types.

SubstrateNitrating Agent / SystemTemp (°C)Conversion / YieldRegioselectivity & Safety Notes
Toluene N2​O5​ in CH2​Cl2​ +25°CHighPoor selectivity; elevated meta and ortho isomers[1].
Toluene N2​O5​ in CH2​Cl2​ -40°CHighExcellent selectivity; meta-isomer reduced to 1.0–1.2%[1].
Phenol Dilute HNO3​ (Biphasic)28–30°C94%70% para-selectivity; optimal kinetic control[6].
Phenol Dilute HNO3​ (Biphasic)80–83°CReducedHigh temps inhibited conversion and destroyed para-selectivity[6].
Aromatics Mixed Acid (Batch)0–20°C58% (in 1 hr)Prone to localized heating, runaway risk, and over-nitration[4].
Aromatics Fuming HNO3​ (Flow)Isothermal99% (in 20 min)Isothermal profile eliminates runaway risk; highly reproducible[4].

Validated Experimental Protocols

Protocol A: Batch Regioselective Nitration of Phenol (Temperature-Controlled Biphasic System)

Self-Validating Mechanism: By using a biphasic solvent system and dilute acid, the concentration of the active nitronium species in the organic phase is inherently limited. Strict thermal control ensures the activation energy threshold for dinitration is never crossed[6].

  • System Preparation: Equip a 100 mL jacketed reaction vessel with a mechanical overhead stirrer and an internal thermocouple.

  • Substrate Loading: Dissolve 5.0 mmol of phenol in 10 mL of 1,2-dichloroethane.

  • Thermal Equilibration: Circulate cooling fluid through the jacket to maintain the internal reaction temperature strictly between 28–30°C[6].

  • Acid Dosing: Prepare 10 mmol of dilute nitric acid (70 wt% HNO3​ diluted with water to 9 wt%). Slowly add this aqueous acid dropwise via a syringe pump over 30 minutes. Causality: Slow dosing prevents reagent accumulation and subsequent thermal spikes.

  • Reaction & Monitoring: Maintain agitation at 200 rpm. Monitor the internal thermocouple continuously; if ΔT exceeds 2°C, pause the syringe pump immediately.

  • Quench & Extraction: After 2 hours of stirring, quench the reaction by adding 15 mL of cold deionized water. Separate the organic layer and wash sequentially with 10% NaHCO3​ until the aqueous wash reaches a neutral pH.

Protocol B: Continuous Flow Nitration of Aromatics (Microreactor Setup)

Self-Validating Mechanism: The immense surface-area-to-volume ratio of the microreactor tubing guarantees that the heat of reaction is dissipated faster than it can accumulate, enforcing a strict isothermal environment[2][7].

  • Reactor Assembly: Assemble a continuous flow microreactor utilizing PFA (perfluoroalkoxy) tubing with an internal diameter of 1 mm and a total reactor volume of 2 mL. Connect the feed lines to a TEE junction for mixing[7].

  • Thermal Bath: Submerge the TEE junction and the entire PFA reactor coil into a temperature-controlled recirculating bath set to the target isothermal temperature (e.g., 10°C to 80°C depending on the substrate)[7].

  • Reagent Preparation:

    • Stream A: Aromatic substrate dissolved in an inert solvent (or neat if liquid).

    • Stream B: Nitrating agent (e.g., fuming nitric acid or a sulfuric/nitric mixed acid).

  • Flow Rate Calibration: Program the syringe pumps to achieve a residence time of 60–120 seconds. (For a 2 mL reactor, a combined flow rate of 1.0 to 2.0 mL/min is required).

  • Steady-State Operation: Initiate the pumps. The microchannel dimensions will enforce rapid mass transfer and immediate heat dissipation, preventing thermal runaway[3].

  • In-line Quenching: Direct the effluent line from the reactor directly into a stirred flask containing ice-water. This provides an immediate inline quench, terminating the reaction the moment it exits the thermal control zone[7].

References

  • Nitration Reactions | Continuous Flow Processing Source: Vapourtec URL:[Link]

  • Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Source: PMC (National Institutes of Health) URL:[Link]

  • Continuous Flow Nitrification-Microflu Microfluidics Technology Source: Microflu Technology URL:[Link]

  • A Continuous Flow Process for Preparation of Organic Nitrate Esters Source: IITBombay - IRCC URL:[Link]

  • Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts Source: Central European Journal of Energetic Materials (icm.edu.pl) URL:[Link]

  • Ultrasound-Assisted Regioselective Nitration of Phenols Using Dilute Nitric Acid in a Biphasic Medium Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

Sources

Optimization

Scaling up the synthesis of functionalized nitrobenzoates

Welcome to the Technical Support Center for the Scale-Up Synthesis of Functionalized Nitrobenzoates . This portal is engineered for process chemists, chemical engineers, and drug development professionals transitioning f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Scale-Up Synthesis of Functionalized Nitrobenzoates . This portal is engineered for process chemists, chemical engineers, and drug development professionals transitioning from milligram-scale discovery to multi-kilogram production.

Scaling up nitration and esterification workflows introduces severe mass-transfer, thermodynamic, and safety bottlenecks. This guide synthesizes field-proven troubleshooting logic with rigorous process safety data to ensure your scale-up campaigns are both high-yielding and inherently safe.

Part 1: Process Safety & Reaction Calorimetry

ExothermTroubleshooting Issue Uncontrolled Exotherm Detected CheckCooling Is cooling capacity sufficient? Issue->CheckCooling YesCooling Check Mixing/Mass Transfer CheckCooling->YesCooling Yes NoCooling Decrease Dosing Rate or Stop Feed CheckCooling->NoCooling No MixingPoor Increase Agitation or Use Microreactor YesCooling->MixingPoor Poor Mixing Kinetics Perform RC1 Calorimetry to determine ATR YesCooling->Kinetics Good Mixing

Decision tree for managing uncontrolled exotherms during scale-up.

Frequently Asked Questions (FAQs)

Q: Why does my batch nitration of benzoic acid derivatives experience thermal runaway on scale-up, despite being perfectly safe at the lab scale? A: This is a classic thermodynamic scaling issue. At the laboratory scale, the high surface-area-to-volume ratio of small flasks allows for highly efficient heat dissipation. As you scale up to industrial Stirred-Tank Reactors (STRs), the volume of the reaction mass increases cubically while the surface area of the cooling jacket only increases quadratically[1]. This deteriorating ratio severely limits heat transfer. Consequently, the highly exothermic nitration reaction causes localized heating, which accelerates unwanted secondary reactions (e.g., over-nitration) and triggers highly exothermic decomposition of the products, ultimately leading to a thermal runaway or explosion[1].

Q: How do I definitively determine the safe operating temperature for a large-scale nitration? A: You must perform Reaction Calorimetry (using an RC1 calorimeter) to calculate the Adiabatic Temperature Rise (ATR)[2]. The ATR represents the worst-case scenario where cooling fails, and 100% of the reaction enthalpy goes into heating the reaction mass[1]. By adding the ATR to your desired process temperature, you calculate the Maximum Theoretical Reaction Temperature (MTSR). This MTSR must remain well below the Time to Maximum Rate (TD24) and the onset of decomposition (determined by Differential Scanning Calorimetry, DSC) to ensure a safe scale-up window[2].

Q: What is the most effective strategy to mitigate mass-transfer limitations in biphasic nitration? A: Transitioning from batch STRs to continuous-flow microreactors or glass mesoreactors (such as Corning reactors) is the industry standard for process intensification[3][4]. Flow reactors provide exceptional mixing of immiscible fluids and possess a massive specific surface area. This allows for near-instantaneous heat removal and precise control over reaction stoichiometry, thereby suppressing over-nitration and maximizing regioselectivity[5][6].

Part 2: Troubleshooting Guide

Symptom 1: High levels of dinitrobenzoate byproducts during mono-nitration.

  • Root Cause: Poor mixing in batch reactors creates localized concentration gradients of the nitronium ion (NO₂⁺), while poor heat transfer creates hot spots. Because the second nitration is highly dependent on activation energy, these hot spots accelerate over-nitration[1][6].

  • Resolution: Implement continuous flow using a micromixer. If restricted to batch equipment, decrease the dosing rate of the mixed acid, increase impeller agitation to eliminate gradients, and strictly control the internal temperature (ΔTr – Tj)[2].

Symptom 2: Stalled esterification of nitrobenzoic acids or low yields.

  • Root Cause: Fischer esterification is an equilibrium-driven, acid-catalyzed nucleophilic acyl substitution[7]. The accumulation of water as a byproduct shifts the equilibrium back toward the starting carboxylic acid.

  • Resolution: For scale-up, operate at temperatures >100°C using an entraining solvent (e.g., toluene) to continuously remove liberated water via azeotropic distillation using a Dean-Stark apparatus[8].

Part 3: Standard Operating Protocols (Self-Validating Systems)

Protocol A: Continuous-Flow Nitration of Benzoic Acid Derivatives

FlowNitration Start Substrate & Mixed Acid Preparation Pump Syringe/HPLC Pumps (Precise Dosing) Start->Pump Mixer Micromixer (High Mass Transfer) Pump->Mixer Reactor Meso-scale Flow Reactor (Thermal Control) Mixer->Reactor Quench In-line Quenching (Stop Reaction) Reactor->Quench Isolate Phase Separation & Crystallization Quench->Isolate

Continuous flow nitration workflow for functionalized nitrobenzoates.

Step-by-Step Methodology:

  • System Priming: Prime the high-precision syringe or HPLC pumps with the respective solvent streams to ensure no air bubbles are present, which can disrupt the flow regime and cause dangerous pressure spikes[6].

  • Reagent Preparation: Prepare Stream A (benzoic acid substrate dissolved in an appropriate organic solvent or sulfuric acid) and Stream B (nitrating agent, typically fuming nitric acid or a mixed acid system)[9].

  • Flow Initiation: Set the pumps to deliver a specific stoichiometric ratio (e.g., 1.05 to 1.1 equivalents of HNO₃ to avoid over-nitration)[2][9].

  • Mixing & Reaction: Direct the streams into a micromixer or a glass mesoreactor maintained at the optimized temperature (e.g., 60°C)[3][9]. The residence time is controlled by the total flow rate and reactor volume (typically 30 seconds to a few minutes)[9].

  • In-line Quenching: Route the reactor effluent directly into a continuous stirred-tank containing ice water or a neutralizing buffer to instantaneously halt the reaction and prevent degradation[3].

  • Validation (IPC): Continuously monitor the organic phase of the effluent using in-line Process Analytical Technology (PAT) such as Flow-IR, or periodic HPLC sampling, to confirm conversion and regioselectivity.

Protocol B: Azeotropic Esterification of p-Nitrobenzoic Acid

Step-by-Step Methodology:

  • Reactor Charging: To a jacketed reactor equipped with a Dean-Stark trap and reflux condenser, charge p-nitrobenzoic acid, an excess of the target alcohol (e.g., glycerol or ethanol), and an entraining liquid with a boiling point >100°C (e.g., toluene)[8].

  • Catalyst Addition: Add a catalytic amount of a soluble acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)[7][8].

  • Heating & Distillation: Heat the jacket to bring the reaction mixture to reflux (>100°C). The entraining liquid will form an azeotrope with the liberated water[8].

  • Water Removal: Continuously drain the separated aqueous layer from the Dean-Stark trap to drive the equilibrium toward the ester[8].

  • Work-up & Validation: Once HPLC indicates >99% conversion, cool the reactor, neutralize the acid catalyst with aqueous sodium bicarbonate, separate the phases, and concentrate the organic layer under reduced pressure[7].

Part 4: Quantitative Data & Scale-Up Metrics

Table 1: Comparative Safety and Efficiency Metrics (Batch vs. Flow Nitration)

ParameterTraditional Batch STRContinuous Flow MesoreactorImplication for Scale-Up
Surface Area/Volume Ratio < 5 m²/m³> 500 m²/m³Flow allows rapid heat dissipation, preventing thermal runaway[1][5].
Mixing Efficiency Gradient-proneNear-instantaneousFlow prevents local hot spots and over-nitration[6].
Reaction Time HoursSeconds to MinutesContinuous processing increases throughput (e.g., 13 kg/hr )[3][9].
Exotherm Control High risk of ATR exceeding TD24Isothermal operationFlow mitigates the risk of explosive decomposition[2][5].

Table 2: Calorimetry Data for Aryl Acid Nitration Scale-Up (Adapted from OPRD[2])

SubstrateHNO₃ EquivalentsReaction TimeΔTr – Tj (°C)Adiabatic Temp Rise (ATR)TD24 (°C)
Substrate 2a 1.30300 min~3.071 °C234 °C
Substrate 2a 1.05600 min~0.0N/AN/A
Substrate 2b 1.30--55 °C243 °C

(Note: Decreasing HNO₃ equivalents from 1.30 to 1.05 doubles the reaction time but effectively eliminates the temperature differential (ΔTr – Tj), drastically improving process safety[2].)

References

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. acs.org.[Link]

  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. acs.org.[Link]

  • US3948972A - Esterification of nitrobenzoic acids - Google P
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC. nih.gov.[Link]

  • Simple monitoring of fine chemical runaway reactions in multipurpose plants: the nitration of 2,4-dichloro benzotrifluoride. - Politecnico di Milano. polimi.it.[Link]

  • The role of flow in green chemistry and engineering - RSC Publishing. rsc.org.[Link]

  • Scale-up and safety of toluene nitration in a meso-scale flow reactor - ResearchGate. researchgate.net.[Link]

  • Reusable ionic liquid-catalyzed oxidative esterification of carboxylic acids with benzylic hydrocarbons via benzylic Csp 3 –H bond activation under metal-free conditions - RSC Publishing. rsc.org.[Link]

  • Green Chemistry - RSC Publishing. rsc.org.[Link]

  • Continuous Flow Synthesis. A Pharma Perspective | Journal of Medicinal Chemistry. acs.org.[Link]

  • Antimalarial Preclinical Drug Development: A Single Oral Dose of A 5-Carbon-linked Trioxane Dimer Plus Mefloquine Cures Malaria-Infected Mice - PMC. nih.gov.[Link]

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Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of Substituted Benzoates: A Comparative Guide to NMR Platforms and Predictive Software

In the field of drug development and synthetic chemistry, unambiguous structural confirmation of pharmacophores is not a luxury; it is a regulatory and scientific mandate. Substituted benzoates serve as ubiquitous buildi...

Author: BenchChem Technical Support Team. Date: March 2026

In the field of drug development and synthetic chemistry, unambiguous structural confirmation of pharmacophores is not a luxury; it is a regulatory and scientific mandate. Substituted benzoates serve as ubiquitous building blocks in pharmaceutical synthesis. However, validating their structures requires parsing complex ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, where chemical shifts are heavily dictated by the electronic nature of the ring substituents.

As a Senior Application Scientist, I approach structural elucidation not as a single experiment, but as a self-validating system . Relying solely on one analytical pass introduces blind spots. To guarantee scientific integrity, we must triangulate the true molecular structure by anchoring empirical high-field data against rapid benchtop screening and theoretical in silico predictions[1].

This guide objectively compares the performance of Predictive NMR Software, Benchtop NMR, and High-Field NMR, providing a field-proven methodology for validating substituted benzoates.

The Physics of Substituent Effects in Benzoates

Substituted benzoates are excellent models for NMR validation because their aromatic rings are highly sensitive probes for electron density. The chemical shifts of the ring protons and carbons are dictated by a delicate interplay of inductive (through-bond) and resonance (through-space/pi-system) effects[2].

  • Electron-Donating Groups (EDGs): Substituents like amines (-NH₂) push electron density into the ring via resonance. This shields the ortho and para nuclei, shifting their NMR signals upfield (lower ppm).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro groups (-NO₂) or the benzoate ester moiety itself (-COOR) pull electron density away. This deshields the adjacent nuclei, pushing their signals downfield[1]. Furthermore, the carbonyl carbon of the ester is highly deshielded by its two electronegative oxygen atoms, typically appearing above 160 ppm in ¹³C NMR spectra[3].

Understanding this causality is critical when evaluating the accuracy of our analytical platforms.

Platform Evaluation: Theoretical vs. Low-Field vs. High-Field

To build a robust validation workflow, we evaluate three distinct modalities:

A. In Silico Prediction (e.g., ACD/Labs, Mnova Predict)

Modern predictive software does not merely guess chemical shifts. These platforms utilize Hierarchically Ordered Spherical Environment (HOSE) codes combined with machine learning and neural networks[4],[5]. HOSE codes map the topological environment of an atom across multiple bond spheres and match it against databases of millions of experimental spectra.

  • Role: Establishes the theoretical baseline and acceptance criteria prior to physical experimentation.

B. Benchtop NMR (60–80 MHz)

Benchtop systems utilize permanent neodymium magnets, eliminating the need for expensive cryogens and dedicated facilities. However, because chemical shift dispersion (in Hz) scales with the magnetic field while J-coupling constants remain static, lower fields suffer from signal overlap. For example, a 15 Hz multiplet spans 0.3 ppm at 60 MHz but only 0.03 ppm at 600 MHz[6].

  • Role: Rapid, point-of-need structural screening and reaction monitoring.

C. High-Field NMR (400+ MHz)

The gold standard. Superconducting magnets provide the spectral dispersion necessary to resolve complex second-order coupling effects into clean, first-order multiplets[6]. Furthermore, the intrinsic sensitivity of NMR scales with the magnetic field strength ( B03/2​ ). While benchtop ¹³C NMR often requires hyperpolarization techniques like dissolution dynamic nuclear polarization (dDNP) to achieve viable signal-to-noise ratios[7], high-field systems can acquire ¹³C spectra natively in minutes.

  • Role: High-resolution elucidation and final structural confirmation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step methodology creates a closed-loop validation workflow. Every choice is grounded in physical causality.

G A In Silico Prediction (HOSE Codes & Neural Nets) B Sample Preparation (CDCl3 + 0.03% TMS) A->B Guides acquisition E Data Overlay & Validation (Orthogonal Confirmation) A->E C Benchtop NMR (60 MHz) Rapid Structural Screening B->C D High-Field NMR (400 MHz) High-Resolution Elucidation C->D Resolves overlap C->E D->E

Workflow for orthogonal NMR validation combining in silico, benchtop, and high-field platforms.
Step-by-Step Methodology
  • Theoretical Baseline Generation: Input the target SMILES string into the prediction software (e.g., Mnova or ACD/Labs) to generate expected ¹H and ¹³C chemical shifts. This establishes our acceptance criteria window (typically ±0.2 ppm for ¹H).

  • Standardized Sample Preparation: Dissolve 20 mg of the synthesized benzoate in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ provides a deuterium lock signal to stabilize the spectrometer's magnetic field and lacks protons that would otherwise swamp the detector.

    • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal reference, arbitrarily set to exactly 0.00 ppm, ensuring platform-to-platform calibration[3].

  • Benchtop Acquisition (60 MHz): Acquire a ¹H spectrum (16 scans, 10-second relaxation delay). This serves as a rapid pass/fail gate to confirm the presence of major functional groups before consuming expensive high-field instrument time.

  • High-Field Acquisition (400 MHz): Acquire ¹H (8 scans) and ¹³C (256 scans) spectra. The higher field resolves overlapping aromatic signals and provides the sensitivity needed for ¹³C detection.

  • Orthogonal Validation: Import all data into processing software. Overlay the empirical spectra against the HOSE-code predictions to confirm the structure.

Comparative Data Analysis

To demonstrate this workflow, we compare the platforms using two substituted benzoates: Ethyl 4-aminobenzoate (an EDG model) and Methyl 3-nitrobenzoate (an EWG model).

Table 1: ¹H NMR Data Validation for Ethyl 4-aminobenzoate in CDCl₃

Notice how the benchtop system struggles with the aromatic protons due to second-order coupling, while the high-field system perfectly matches the in silico prediction.

Nucleus / AssignmentIn Silico Prediction (ppm)Benchtop NMR (60 MHz)High-Field NMR (400 MHz)Δ (High-Field vs Predict)
NH₂ (Amine)4.124.05 (br s)4.01 (br s)0.11
H-3, H-5 (Aromatic)6.656.62 (m)6.64 (d, J = 8.7 Hz)0.01
H-2, H-6 (Aromatic)7.857.82 (m)7.87 (d, J = 8.7 Hz)0.02
CH₂ (Ethyl)4.314.30 (q)4.33 (q, J = 7.1 Hz)0.02
CH₃ (Ethyl)1.351.36 (t)1.37 (t, J = 7.1 Hz)0.02

*Causality Note: At 60 MHz, the difference in chemical shift (Δν) between coupled protons becomes comparable to their coupling constant (J). This causes the inner peaks of the multiplet to increase in intensity while outer peaks decrease (the "roof effect"), resulting in a complex multiplet rather than clean doublets[6].

Table 2: ¹³C NMR Data Validation for Methyl 3-nitrobenzoate in CDCl₃

Due to the low sensitivity of ¹³C at low fields[7], this validation relies on comparing High-Field empirical data against the theoretical HOSE-code predictions.

Carbon EnvironmentIn Silico Prediction (ppm)High-Field NMR (400 MHz)Mechanistic Causality for Chemical Shift
C=O (Carbonyl)165.2165.8Highly deshielded by two electronegative oxygens[3].
C-3 (C-NO₂)148.1148.5Deshielded by the strong inductive EWG effect of the nitro group.
C-6 (Aromatic)135.4135.6Ortho to the ester, para to the nitro group.
C-1 (C-COO)131.5131.8Quaternary carbon attached directly to the ester moiety.
C-5 (Aromatic)129.8129.9Meta to both substituents; least affected by resonance.
C-4 (Aromatic)127.3127.5Ortho to the nitro group, shielded relative to C-3.
C-2 (Aromatic)124.1124.3Positioned between two EWGs; complex resonance interplay.
O-CH₃ (Methoxy)52.452.6Deshielded by the adjacent ester oxygen.

Conclusion

No single platform is infallible. Predictive software provides an excellent theoretical baseline but cannot account for sample impurities or dynamic exchange processes. Benchtop NMR is invaluable for rapid, point-of-care screening but is fundamentally limited by spectral overlap at low Larmor frequencies. High-field NMR provides ultimate resolution but is resource-intensive. By combining these three modalities into a self-validating workflow, researchers can achieve absolute confidence in the structural elucidation of substituted benzoates and other critical pharmacophores.

References

  • [2] Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of 13C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates... | Australian Journal of Chemistry - CSIRO Publishing. URL:

  • [1] Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy | Benchchem. URL:

  • [7] Micromolar Concentration Affinity Study on a Benchtop NMR Spectrometer with Secondary 13C Labeled Hyperpolarized Ligands | ACS Publications. URL:

  • [3] Interpreting the 13 C NMR spectrum of benzoic acid | Doc Brown. URL:

  • [6] High-field to Benchtop NMR Spectroscopy - Part 3 | Oxford Instruments. URL:

  • [4] NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. URL:

  • [5] Mnova Predict | Accurate Prediction | Bruker. URL:

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 3-iodo-4-methyl-5-nitrobenzoate: Benchmarking Protocol Yields

Comparative Overview of Synthetic Strategies The synthesis of Methyl 3-iodo-4-methyl-5-nitrobenzoate from the readily available starting material, methyl 4-methylbenzoate (methyl p-toluate), can be approached via two pri...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Overview of Synthetic Strategies

The synthesis of Methyl 3-iodo-4-methyl-5-nitrobenzoate from the readily available starting material, methyl 4-methylbenzoate (methyl p-toluate), can be approached via two primary retrosynthetic pathways. The key transformations are electrophilic aromatic substitution reactions: iodination and nitration. The order of these reactions is critical and significantly impacts the regioselectivity and overall yield of the synthesis.

Route A: Iodination followed by Nitration

This strategy involves the initial iodination of methyl 4-methylbenzoate to form methyl 3-iodo-4-methylbenzoate, followed by the nitration of this intermediate. The directing effects of the substituents on the aromatic ring are a key consideration. In the starting material, the methyl group is an activating ortho, para-director, while the methyl ester is a deactivating meta-director. This combination favors the introduction of the iodine atom at the 3-position. Subsequently, in the nitration of methyl 3-iodo-4-methylbenzoate, the methyl, iodo, and methyl ester groups all direct the incoming nitro group to the 5-position, suggesting a highly regioselective transformation.

Route B: Nitration followed by Iodination

Conversely, this route begins with the nitration of methyl 4-methylbenzoate, followed by the iodination of the resulting nitro-substituted intermediate. The initial nitration is expected to yield a mixture of isomers, primarily methyl 4-methyl-3-nitrobenzoate and methyl 4-methyl-2-nitrobenzoate, due to the competing directing effects of the methyl and methyl ester groups[1]. This isomeric mixture would necessitate a challenging purification step, likely reducing the overall yield of the desired precursor for the subsequent iodination.

Visualizing the Synthetic Pathways

Caption: Plausible synthetic routes for Methyl 3-iodo-4-methyl-5-nitrobenzoate.

Experimental Protocols

The following protocols are adapted from established and reliable methods for similar transformations.

Protocol A1: Iodination of Methyl 4-methylbenzoate

This protocol is based on the iodination of activated aromatic compounds using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, which is a greener alternative to other methods[2].

Experimental Workflow

Iodination Workflow start Dissolve Methyl 4-methylbenzoate & I₂ in Acetic Acid add_h2o2 Add 30% H₂O₂ dropwise at RT start->add_h2o2 react Stir at 45°C (monitor by TLC) add_h2o2->react quench Quench with aq. Na₂S₂O₃ solution react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine & Dry (Na₂SO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Column Chromatography concentrate->purify end Methyl 3-iodo-4-methylbenzoate purify->end

Caption: Workflow for the iodination of Methyl 4-methylbenzoate.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-methylbenzoate (1 equivalent) and iodine (0.5 equivalents) in glacial acetic acid.

  • To the stirred solution at room temperature, add 30% aqueous hydrogen peroxide (1.2 equivalents) dropwise over 15 minutes.

  • Heat the reaction mixture to 45°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of a 10% aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-iodo-4-methylbenzoate.

Protocol A2: Nitration of Methyl 3-iodo-4-methylbenzoate

This protocol is adapted from the well-established method for the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids[3][4][5].

Experimental Workflow

Sources

Validation

Comparative Guide: Reaction Kinetics of Substituted Aryl Halides in SNAr and Palladium-Catalyzed Workflows

For synthetic chemists and drug development professionals, aryl halides are indispensable electrophilic building blocks. However, predicting their reactivity requires a deep understanding of the underlying mechanistic pa...

Author: BenchChem Technical Support Team. Date: March 2026

For synthetic chemists and drug development professionals, aryl halides are indispensable electrophilic building blocks. However, predicting their reactivity requires a deep understanding of the underlying mechanistic pathway. The reaction rates of substituted aryl halides completely invert depending on whether they are subjected to Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Oxidative Addition .

This guide objectively compares the kinetic behavior of aryl halides across these two dominant paradigms, detailing the causality behind halogen and substituent effects, supported by self-validating experimental protocols.

Paradigm 1: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, an electron-deficient aromatic ring is attacked by a nucleophile. Unlike aliphatic SN2 reactions, SNAr cannot proceed via a concerted backside attack due to the planar geometry of the sp2 hybridized carbons[1]. Instead, it follows a two-step Addition-Elimination mechanism.

The "Element Effect" and Kinetic Causality

The hallmark of SNAr is the inverted halogen reactivity order: F > Cl ≈ Br > I [2].

The causality behind this lies in the Rate-Determining Step (RDS). The formation of the negatively charged intermediate (the Meisenheimer complex) is the slow step, while the cleavage of the carbon-halogen (C–X) bond occurs in the subsequent fast step[3]. Because the C–X bond is not broken during the RDS, the high Bond Dissociation Energy (BDE) of the C–F bond does not hinder the reaction. Instead, fluorine's extreme electronegativity exerts a powerful inductive pull, withdrawing electron density from the ring and dramatically stabilizing the transition state leading to the carbanion[4]. Consequently, aryl fluorides can react up to 3,300 times faster than aryl iodides under SNAr conditions[4].

Substituent Effects

For SNAr to proceed at a viable rate, the aryl halide must be activated by strong Electron-Withdrawing Groups (EWGs), such as –NO2 or –CN[5]. These groups must be positioned ortho or para to the leaving group to allow resonance stabilization of the negative charge in the Meisenheimer complex[6].

SNAr A Aryl Halide (Ar-X) + Nucleophile B Meisenheimer Complex (Carbanion Intermediate) A->B Rate-Determining Step (RDS) Inductive Stabilization (Rate: F > Cl > Br > I) C Substituted Product + Halide Ion B->C Fast Elimination C-X Bond Cleavage

Caption: Mechanistic pathway of SNAr highlighting the rate-determining addition step.

Protocol 1: Self-Validating Kinetic Assay for SNAr

To empirically validate the element effect, a pseudo-first-order kinetic assay using UV-Vis spectrophotometry provides a highly reliable, self-validating system. By using a vast excess of nucleophile, the concentration of the nucleophile remains effectively constant, isolating the reactivity of the aryl halide.

  • Preparation: Prepare 0.01 M stock solutions of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene in anhydrous methanol.

  • Nucleophile Addition: In a quartz cuvette, mix 0.1 mL of the aryl halide stock with 2.8 mL of methanol. Add 0.1 mL of a 1.0 M piperidine solution (10-fold excess).

  • Data Acquisition: Immediately monitor the absorbance at the λmax of the resulting 2,4-dinitro-1-piperidinobenzene product (typically ~380 nm) over time at 25 °C.

  • Analysis: Plot ln(A∞​−At​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ). The kobs​ for the fluoro-derivative will be orders of magnitude higher than the chloro-derivative, validating the inductive stabilization theory.

Paradigm 2: Palladium-Catalyzed Oxidative Addition

In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent Palladium(0) species[7].

Bond Dissociation Energy and Kinetic Causality

In stark contrast to SNAr, the halogen reactivity order for oxidative addition is: I > Br > Cl >> F [7].

The causality here is dictated by the fact that the cleavage of the C–X bond is the rate-determining step, occurring either via a 3-centered concerted mechanism or a nucleophilic displacement pathway depending on the ligand environment[8]. Because the metal must insert into the C–X bond, the activation energy is directly correlated to the Bond Dissociation Energy (BDE) of the substrate[9]. The C–I bond is the weakest and easiest to cleave, making aryl iodides the most reactive, whereas the exceptionally strong C–F bond renders unactivated aryl fluorides practically inert to standard Pd(0) catalysts[8].

Substituent Effects

Electronic and steric factors heavily influence oxidative addition:

  • Electronic: EWGs (e.g., –CF3, –NO2) reduce the electron density of the aryl ring, making it a better electrophile and facilitating back-donation from the electron-rich Pd(0) center, thereby accelerating the rate[10].

  • Steric: Unlike SNAr, ortho-substituents universally decelerate oxidative addition. Bulky groups hinder the initial pre-reaction coordination of the Pd(0) catalyst to the aromatic π-system, significantly raising the activation barrier[11].

PdOA A Pd(0) Catalyst + Aryl Halide (Ar-X) B Pre-reaction π-Complex A->B Reversible Coordination (Hindered by ortho-groups) C Pd(II) Aryl Halide Complex [Pd(Ar)(X)L2] B->C Rate-Determining Step (RDS) Depends on C-X BDE (Rate: I > Br > Cl >> F)

Caption: Oxidative addition of aryl halides to Pd(0), where C–X bond cleavage dictates the rate.

Protocol 2: Self-Validating Competition Assay for Oxidative Addition

To isolate the oxidative addition step from the rest of the catalytic cycle (transmetalation, reductive elimination), a stoichiometric competition assay is the gold standard. By forcing two different halides to compete for a limiting amount of Pd(0) in the same flask, variables like temperature and mixing are perfectly controlled.

  • Preparation: In a nitrogen-filled glovebox, dissolve 0.50 mmol of 4-bromoanisole, 0.50 mmol of 4-chloroanisole, and 0.10 mmol of 1,3,5-trimethoxybenzene (internal standard) in 5 mL of anhydrous THF.

  • Catalyst Addition: Add 0.05 mmol of Pd(PPh3)4 (a sub-stoichiometric amount relative to the total halides).

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Quench and Analysis: Expose the reaction to air to oxidize the remaining Pd(0), filter through a short silica plug, and analyze the filtrate via quantitative GC-FID or 1H NMR.

  • Validation: The ratio of consumed 4-bromoanisole to 4-chloroanisole directly reflects their relative oxidative addition rates ( kBr​/kCl​ ), definitively proving the BDE-driven kinetic preference.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative differences between the two paradigms, serving as a quick-reference guide for reaction design.

ParameterNucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Oxidative Addition
Halogen Reactivity Order F > Cl ≈ Br > II > Br > Cl >> F
Rate-Determining Step (RDS) Nucleophilic attack (Meisenheimer formation)C–X bond cleavage (Metal insertion)
Primary Kinetic Driver Halogen Electronegativity (Inductive Effect)C–X Bond Dissociation Energy (BDE)
Electronic Substituent Effect EWGs at o/p positions are mandatory EWGs accelerate; EDGs decelerate
Steric Substituent Effect Ortho-groups can accelerate (if EWG)Ortho-groups severely decelerate
Typical Solvents Polar aprotic (DMF, DMSO, MeCN)Non-polar to moderately polar (THF, Toluene)

References

  • Chemistry Steps. "Nucleophilic Aromatic Substitution". Chemistry Steps. URL:[Link]

  • UoMustansiriyah. "Nucleophilic Aromatic Substitution". UoMustansiriyah Educational Resources. URL:[Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. URL:[Link]

  • Allen. "Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs". Allen. URL:[Link]

  • University of Victoria. "Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex". UVic Research. URL: [Link]

  • Journal of the American Chemical Society. "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms". ACS Publications. URL:[Link]

  • Chemical Science. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions". RSC Publishing. URL:[Link]

  • ResearchGate. "Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes". ResearchGate. URL:[Link]

  • National Institutes of Health. "Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis". PMC. URL:[Link]

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Comparative

A Comparative Guide to the Synthesis of Functionalized Benzoates: Traditional vs. Photoredox-Catalyzed Pathways

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, functionalized benzoates are critical structural motifs found in a vast array of bioactive molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, functionalized benzoates are critical structural motifs found in a vast array of bioactive molecules and functional materials. The efficient and selective synthesis of these compounds is a cornerstone of modern organic chemistry. This guide provides an in-depth comparison of a traditional Grignard-based method and a novel visible-light-driven photoredox-catalyzed pathway for the synthesis of functionalized benzoates. We will delve into the underlying mechanisms, experimental protocols, and comparative performance data to empower researchers with the knowledge to select the optimal synthetic route for their specific needs.

The Enduring Importance of Functionalized Benzoates

Functionalized benzoic acids and their ester derivatives are ubiquitous in drug discovery and development. Their prevalence stems from their ability to act as key pharmacophores, participating in crucial binding interactions with biological targets. Beyond pharmaceuticals, these motifs are integral to the development of agrochemicals, polymers, and other advanced materials. Consequently, the development of robust and versatile synthetic methodologies for their preparation remains an active area of research.

A Tale of Two Pathways: Grignard Reagents vs. Photoredox Catalysis

The Classic Approach: Grignard Reaction with Carbon Dioxide

A long-standing and reliable method for the synthesis of benzoic acids involves the carbonation of Grignard reagents. This pathway, established for over a century, relies on the nucleophilic attack of an organomagnesium halide (Grignard reagent) on solid carbon dioxide (dry ice).

Mechanism: The reaction proceeds through the formation of a magnesium carboxylate salt, which is subsequently protonated with a strong acid to yield the desired benzoic acid.[1]

Advantages:

  • Well-established and reliable: The Grignard reaction is a workhorse in organic synthesis with a vast body of literature.

  • Readily available starting materials: Aryl halides, the precursors to Grignard reagents, are widely commercially available.

Limitations:

  • Strictly anhydrous conditions: Grignard reagents are highly sensitive to moisture, requiring rigorously dried solvents and glassware.[1]

  • Limited functional group tolerance: The high reactivity of Grignard reagents precludes the presence of acidic protons (e.g., alcohols, amines) and many electrophilic functional groups (e.g., esters, ketones, nitriles) in the substrate.

  • Formation of byproducts: Side reactions, such as the formation of biphenyls, can reduce the yield and complicate purification.[1]

A Modern Contender: Visible-Light-Driven Photoredox Carboxylation

Recent advancements in synthetic methodology have led to the development of innovative approaches that overcome many of the limitations of traditional methods. One such groundbreaking strategy is the visible-light-driven carboxylation of aryl halides, which employs a dual palladium and photoredox catalyst system.[2][3]

Mechanism: This sophisticated pathway involves a synergistic catalytic cycle. A photoredox catalyst, upon excitation by visible light, initiates a single-electron transfer process. This facilitates the formation of a key palladium intermediate that can react with carbon dioxide under mild conditions.[2][3][4] A non-metallic electron donor is used, making the process more environmentally friendly than methods requiring stoichiometric metallic reductants.[2][3]

Advantages:

  • Mild reaction conditions: The reaction proceeds at room temperature and atmospheric pressure of CO2, a significant advantage over high-pressure carbonylation reactions.[2][3]

  • Excellent functional group tolerance: This method is compatible with a wide range of functional groups, including those that are incompatible with Grignard reagents.[2][5]

  • Broader substrate scope: The reaction can be successfully applied to a variety of aryl bromides and even less reactive aryl chlorides.[2][3]

  • Greener approach: The use of visible light as a renewable energy source and the avoidance of stoichiometric metallic reductants contribute to a more sustainable process.[2]

Comparative Performance: A Head-to-Head Analysis

To provide a clear comparison, the following table summarizes key performance indicators for the synthesis of a model functionalized benzoate, methyl 4-methoxybenzoate, using both the traditional Grignard method and the modern photoredox-catalyzed approach.

ParameterTraditional Grignard MethodVisible-Light Photoredox Catalysis
Starting Material 4-Bromoanisole4-Bromoanisole
Key Reagents Mg turnings, Dry Ice, HClPd(OAc)₂, Ir(ppy)₂(dtbpy)PF₆, PhXphos, i-Pr₂NEt, CO₂ (1 atm)
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 2-4 hours12-24 hours
Typical Yield 60-75%85-95%[2]
Functional Group Tolerance PoorExcellent[2][5]
Environmental Considerations Requires anhydrous conditions, potential for metallic waste.Uses visible light, avoids stoichiometric metallic reductants.[2]

Experimental Protocols

Protocol for Grignard Synthesis of 4-Methoxybenzoic Acid

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (6M)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 4-bromoanisole in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

  • Carbonation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice to the solution with vigorous stirring.

  • Work-up and Isolation: After the excess dry ice has sublimed, slowly add 6M HCl to the reaction mixture to protonate the benzoate salt. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-methoxybenzoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol for Visible-Light-Driven Photoredox Carboxylation of 4-Bromoanisole

Materials:

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Iridium photoredox catalyst (e.g., Ir(ppy)₂(dtbpy)PF₆)

  • Phosphine ligand (e.g., PhXphos)

  • N,N-Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous solvent (e.g., DMF)

  • Carbon dioxide (CO₂, balloon)

Procedure:

  • Reaction Setup: In a reaction vial, combine 4-bromoanisole, Pd(OAc)₂, the iridium photoredox catalyst, and the phosphine ligand.

  • Reagent Addition: Add the anhydrous solvent and i-Pr₂NEt to the vial.

  • CO₂ Atmosphere: Purge the vial with carbon dioxide and maintain a CO₂ atmosphere using a balloon.

  • Photoreaction: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir at room temperature for the specified reaction time.

  • Work-up and Isolation: Upon completion, quench the reaction and perform a standard aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the desired functionalized benzoate.

Visualizing the Pathways

To better understand the flow of these synthetic processes, the following diagrams illustrate the key steps involved.

Grignard_Synthesis ArylHalide Aryl Halide (e.g., 4-Bromoanisole) GrignardFormation Grignard Reagent Formation ArylHalide->GrignardFormation Mg, Anhydrous Ether GrignardReagent Grignard Reagent GrignardFormation->GrignardReagent Carbonation Carbonation (CO2, Dry Ice) GrignardReagent->Carbonation MagnesiumSalt Magnesium Benzoate Salt Carbonation->MagnesiumSalt Protonation Acidic Work-up (H3O+) MagnesiumSalt->Protonation BenzoicAcid Functionalized Benzoic Acid Protonation->BenzoicAcid

Caption: Workflow for the traditional Grignard synthesis of functionalized benzoic acids.

Photoredox_Carboxylation ArylHalide Aryl Halide (e.g., 4-Bromoanisole) ReactionMixture Reaction Mixture ArylHalide->ReactionMixture CatalystSystem Pd(OAc)2, Photoredox Catalyst, Ligand, Base, CO2 (1 atm) CatalystSystem->ReactionMixture Photoreaction Visible Light Irradiation Workup Aqueous Work-up & Purification Photoreaction->Workup ReactionMixture->Photoreaction BenzoateProduct Functionalized Benzoate Workup->BenzoateProduct

Caption: Workflow for the visible-light-driven photoredox carboxylation of aryl halides.

Conclusion and Future Outlook

The synthesis of functionalized benzoates is a pivotal task in chemical research and development. While the traditional Grignard reaction remains a viable option, its limitations in terms of functional group tolerance and reaction conditions are significant. The advent of visible-light-driven photoredox catalysis represents a paradigm shift, offering a milder, more versatile, and environmentally benign alternative.[2][3] This novel pathway's ability to tolerate a wide array of functional groups opens up new avenues for the synthesis of complex molecules. As the field of photoredox catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the synthesis of functionalized benzoates, further empowering innovation in drug discovery and materials science.

References

  • Shimomaki, K., Murata, K., Martin, R., & Iwasawa, N. (2017). Visible-Light-Driven Carboxylation of Aryl Halides by the Combined Use of Palladium and Photoredox Catalysts. Journal of the American Chemical Society, 139(28), 9467–9470. [Link]

  • Zuo, Z., MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. [Link]

  • Meng, Q., Wang, S., & König, B. (2018). Dual nickel/photoredox catalyzed carboxylation of C(sp2)-halides with formate. Organic Chemistry Frontiers, 5(1), 53-56. [Link]

  • Li, G. et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10330. [Link]

  • Organic Chemistry Portal. (n.d.). Visible-Light-Driven Carboxylation of Aryl Halides by the Combined Use of Palladium and Photoredox Catalysts. [Link]

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Validation

Comparative analysis of electronic effects of substituents on reactivity

Title : Comparative Analysis of Electronic Effects of Substituents on Chemical Reactivity and Drug Design Introduction In organic synthesis and medicinal chemistry, the strategic placement of substituents on a molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Analysis of Electronic Effects of Substituents on Chemical Reactivity and Drug Design

Introduction In organic synthesis and medicinal chemistry, the strategic placement of substituents on a molecular scaffold is the primary mechanism for tuning chemical reactivity, metabolic stability, and target affinity. Substituents modulate the electron density of a core structure through two distinct pathways: the inductive effect ( I ) , driven by electronegativity differences through σ -bonds, and the resonance effect ( R ) , driven by the delocalization of π -electrons.

For researchers and drug development professionals, understanding the comparative impact of Electron Donating Groups (EDGs) versus Electron Withdrawing Groups (EWGs) is critical. This guide provides an in-depth comparative analysis of substituent electronic effects, grounded in the Hammett equation, and outlines a robust experimental protocol for kinetic profiling.

Theoretical Framework: The Hammett Equation

The Hammett equation is the foremost mathematical model for quantifying the relationship between molecular structure and reactivity. It is expressed as:

log(k0​k​)=ρσ

where k is the rate constant of the substituted molecule, k0​ is the rate constant of the unsubstituted reference (usually -H), σ is the substituent constant, and ρ is the reaction constant [1].

This linear free-energy relationship allows chemists to separate the intrinsic electronic contribution of the substituent ( σ ) from the specific sensitivities of the reaction mechanism ( ρ ) [2]. A positive ρ value indicates that the reaction develops negative charge in the transition state (accelerated by EWGs), while a negative ρ value indicates the development of positive charge (accelerated by EDGs).

Comparative Performance: EDGs vs. EWGs

The electronic nature of a substituent dictates how it stabilizes or destabilizes reactive intermediates. In medicinal chemistry, tuning these electronic parameters is critical for optimizing drug stability, lipophilicity, and protein-binding affinity [3].

The table below summarizes the quantitative Hammett constants ( σp​ ) for common para-substituents and compares their impact on a model reaction (e.g., nucleophilic attack on an adjacent carbonyl, which generates a negatively charged tetrahedral intermediate).

Table 1: Comparative Electronic Effects of Common para-Substituents

Substituent (para)Electronic ClassificationInductive Effect ( I )Resonance Effect ( R )Hammett Constant ( σp​ )Impact on Nucleophilic Attack ( ρ>0 )
-NH 2​ Strong EDGWeak (-I)Strong (+R)-0.66Decelerates (Destabilizes TS)
-OCH 3​ Moderate EDGModerate (-I)Moderate (+R)-0.27Decelerates
-CH 3​ Weak EDGWeak (+I)Hyperconjugation-0.17Slightly Decelerates
-H ReferenceNoneNone0.00Baseline Rate ( k0​ )
-Cl Weak EWGStrong (-I)Weak (+R)+0.23Accelerates
-CF 3​ Strong EWGStrong (-I)None+0.54Strongly Accelerates
-NO 2​ Very Strong EWGStrong (-I)Strong (-R)+0.78Maximally Accelerates (Stabilizes TS)

Data Interpretation: Substituents with negative σp​ values (e.g., -NH 2​ , -OCH 3​ ) donate electron density, raising the activation energy barrier for reactions that build negative charge. Conversely, substituents with positive σp​ values (e.g., -NO 2​ , -CF 3​ ) withdraw electron density, stabilizing the transition state and exponentially increasing the reaction rate.

Experimental Protocol: UV-Vis Kinetic Profiling of Substituent Effects

To objectively compare the reactivity of substituted analogs, kinetic measurements must be rigorously controlled. Spectroscopic techniques, primarily UV-Vis spectrophotometry, remain the gold standard for routine kinetic monitoring due to their operational simplicity and ability to track real-time concentration changes without quenching the reaction [4].

Below is a self-validating protocol for measuring the alkaline hydrolysis of substituted phenyl acetates.

Step 1: Reagent Preparation & Pseudo-First-Order Conditions

  • Action : Prepare a 0.1 mM solution of the substituted phenyl acetate in acetonitrile. Prepare a 50 mM aqueous phosphate buffer at pH 10.0.

  • Causality : Hydrolysis is second-order overall (dependent on both ester and hydroxide concentrations). By using a massive excess of hydroxide (buffered at pH 10), the [OH−] remains effectively constant. This forces the reaction into a pseudo-first-order regime, simplifying the rate law to Rate=kobs​[Ester] , allowing for highly accurate exponential curve fitting.

Step 2: Instrument Calibration & Blanking

  • Action : Set the UV-Vis spectrophotometer to monitor the λmax​ of the corresponding substituted phenoxide leaving group (e.g., 400 nm for p-nitrophenoxide). Blank the instrument with the buffer solution in a quartz cuvette.

  • Causality : Monitoring the appearance of the product at its specific absorption maximum ensures adherence to the Beer-Lambert Law, maximizing the signal-to-noise ratio and ensuring that absorbance correlates linearly with concentration.

Step 3: Temperature-Controlled Kinetic Measurement

  • Action : Place the cuvette in a Peltier-thermostated holder set strictly to 25.0 °C. Inject 50 μ L of the ester solution into 2.95 mL of the pre-warmed buffer. Mix rapidly and initiate data collection immediately at a rate of 10 Hz for 5 half-lives.

  • Causality : Reaction rates are exponentially sensitive to temperature variations (Arrhenius equation). Strict thermal control is mandatory to prevent artifactual rate variations between different substituent runs.

Step 4: Data Analysis & Self-Validation

  • Action : Fit the absorbance vs. time data to a first-order exponential growth equation: At​=A∞​(1−e−kobs​t) to extract kobs​ . Repeat for all analogs, including the unsubstituted (-H) reference.

  • Self-Validating Mechanism : By running the -H analog alongside the substituted variants under identical conditions, the system internally calibrates the baseline ( k0​ ). Any systematic instrumental drift (e.g., slight pH offset in the buffer) cancels out when calculating the relative rate ratio log(kX​/k0​) , ensuring the absolute integrity of the derived ρ value.

Visualizing the Mechanistic Workflow

The following diagram illustrates the logical progression from analog selection to mechanistic deduction using Hammett plot profiling.

G N1 Select Substituted Analogs (EDG & EWG variants) N2 Establish Pseudo-First-Order Reaction Conditions N1->N2 Prepare N3 UV-Vis Kinetic Monitoring (Measure Absorbance vs. Time) N2->N3 Initiate Reaction N4 Extract Rate Constants (k_obs) via Exponential Fit N3->N4 Data Analysis N5 Construct Hammett Plot log(k_X / k_H) vs. u03c3 N4->N5 Linear Regression N6 u03c1 > 0 Negative Charge in TS N5->N6 Positive Slope N7 u03c1 < 0 Positive Charge in TS N5->N7 Negative Slope

Workflow for determining reaction mechanisms via Hammett plot kinetic profiling.

Applications in Drug Development

Understanding these electronic effects is not merely an academic exercise; it is a foundational tool in rational drug design. For example, if a lead compound undergoes rapid oxidative metabolism by Cytochrome P450 enzymes (an electrophilic process), a medicinal chemist will strategically introduce an EWG (such as a -CF 3​ or -F group) at the para position of the vulnerable aromatic ring. The strong inductive withdrawal (-I) lowers the electron density of the ring, significantly decelerating the electrophilic attack and extending the drug's half-life. Conversely, EDGs can be deployed to increase the nucleophilicity of a specific warhead in targeted covalent inhibitors, precisely tuning the drug's reactivity with its biological target.

References

  • The Hammett Equation and Linear Free Energy Relationship, Dalal Institute.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWAs5Ezm8YfqQs6dBpkacifJ3w9aU2ST7IiB51s-MHdAnTZRtwS5NGxK_tiAn66T0QUbZ0nnGcvOF7aj-KOMdy3_enYLsJdoBv1m6LE5FTQgGeWA7TLdPtzvMXwwhGBzpT749jCXynHRmjWEehTzsmzaZpssikmG2pgZ0tkQN53mCRtXDGHHFa502DuFCQXCY1Ae1RclN_96J7zgVgmt4Ua56bpaX4dvZNVMWBOoRJ2tQ07CpDFY87CRQveH4kG3A0OvsU8NRUcZFgusZ-n9V1Ge9kXVWHWaxq0AHrFCfG-cYmTU-nhA==]
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Comparative

Evaluating the performance of different bases in palladium-catalyzed reactions

An In-Depth Guide to Evaluating and Selecting Bases for Palladium-Catalyzed Reactions As a Senior Application Scientist, one of the most frequent sources of troubleshooting queries I encounter revolves around the optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Evaluating and Selecting Bases for Palladium-Catalyzed Reactions

As a Senior Application Scientist, one of the most frequent sources of troubleshooting queries I encounter revolves around the optimization of palladium-catalyzed cross-coupling reactions. While catalyst and ligand selection often receive the most attention, the choice of base is a deceptively critical parameter that can dictate the success or failure of a transformation. This guide provides an in-depth evaluation of the performance of different bases, moving beyond simple pKa values to explore the mechanistic nuances and practical considerations that empower researchers to make informed decisions. We will dissect the multifaceted role of the base, compare the most common classes with supporting experimental data, and provide a robust protocol for systematic base screening.

The Critical Role of the Base: More Than a Simple Proton Scavenger

In palladium-catalyzed cross-coupling cycles, the base is an active and essential participant, not merely a spectator that neutralizes acid byproducts. Its primary function is intimately tied to the specific reaction being performed and is often crucial for regenerating the active Pd(0) catalyst or activating one of the coupling partners.

  • In Suzuki-Miyaura Coupling , the base's principal role is to activate the organoboron species. It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate species), which is significantly more reactive in the transmetalation step—often the rate-determining step of the cycle.[1][2][3]

  • In Buchwald-Hartwig Amination , a strong base is required to deprotonate the amine (or alcohol/thiol in related C-O/C-S couplings), generating the corresponding amide anion.[4][5] This is the active nucleophile that participates in the catalytic cycle.

  • In Heck Reactions , the base is essential for the final step of the catalytic cycle. It facilitates the β-hydride elimination and regenerates the active Pd(0) catalyst from the Pd(II)-hydride intermediate, allowing the cycle to continue.[6][7][8]

  • Pre-catalyst Activation : Many modern protocols use stable Pd(II) pre-catalysts. The base can play a crucial role in the initial in situ reduction of Pd(II) to the active Pd(0) species, a necessary first step for the catalytic cycle to begin.[9][10]

The following diagram illustrates the general Pd(0)/Pd(II) catalytic cycle and highlights the critical intervention points for the base.

Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Pd(II)(Ar)(X)L₂ pd0->pd2_complex Oxidative Addition (Ar-X) pd2_transmetal Pd(II)(Ar)(R)L₂ pd2_complex->pd2_transmetal Transmetalation (R-M) product Ar-R (Product) pd2_transmetal->product pd2_transmetal->product product->pd0 base_action Base Action (e.g., Boronate Formation, Amine Deprotonation) base_action->pd2_complex Activates Coupling Partner

Caption: A systematic workflow for efficient screening of bases.

Step-by-Step Protocol

This protocol describes a general procedure for screening four different bases for a palladium-catalyzed reaction using 2 mL vials in a heating block.

  • Reagent Preparation : Prepare stock solutions of your aryl halide, coupling partner, and an internal standard in the chosen degassed solvent. This ensures accurate and consistent addition to each vial.

  • Vial Preparation : To each of four oven-dried 2 mL screw-cap vials containing a small stir bar, add the palladium pre-catalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) as solids.

  • Base Addition : Add a different base to each vial.

    • Vial 1: K₂CO₃ (2.0 equiv)

    • Vial 2: K₃PO₄ (2.0 equiv)

    • Vial 3: NaOtBu (2.0 equiv)

    • Vial 4: Et₃N (3.0 equiv, added as a liquid)

  • Inert Atmosphere : Place the open vials in a rack inside a glovebox or seal them with septum caps and purge with argon or nitrogen for 5-10 minutes. [9]5. Reagent Addition : Under the inert atmosphere, add the degassed solvent (e.g., 0.5 mL) to each vial. Then, add the stock solutions of the aryl halide (e.g., 0.1 mmol, 1.0 equiv), coupling partner (e.g., 0.12 mmol, 1.2 equiv), and internal standard.

  • Reaction Execution : Place the sealed vials in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C) and stir vigorously for the desired reaction time (e.g., 12 hours).

  • Analysis : After cooling to room temperature, take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to product relative to the internal standard. [11]

Troubleshooting Guide: Base-Related Issues

ProblemPotential CauseSuggested Solution
Low or No Yield Base is too weak : Insufficient activation of coupling partner (Suzuki) or deprotonation of nucleophile (Buchwald-Hartwig).Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). [12]
Base is insoluble : Poor mixing and inefficient reaction in a heterogeneous mixture.Change solvent to improve solubility or switch to a soluble organic base like DBU. [13][14]
Side Product Formation Base is too strong : Degradation of sensitive functional groups (e.g., ester hydrolysis).Use a milder base like K₃PO₄ or even KF if applicable. [15][16]
Homocoupling of Boronic Acid This can be exacerbated by oxygen. Ensure thorough degassing. Sometimes using slightly less base can mitigate this issue. [12]
Catalyst Decomposition Inappropriate base for pre-catalyst reduction : Inefficient formation of the active Pd(0) catalyst.Screen different bases for the pre-catalyst reduction step; some combinations are more effective than others. [10]
Pyridine Substrate Inhibition The lone pair on the pyridine nitrogen can poison the catalyst. Use of bulky ligands and sometimes weaker bases can help. [11]

Conclusion

The selection of a base in palladium-catalyzed reactions is a critical decision that extends far beyond simple acid-base chemistry. It directly influences reaction kinetics, yield, and substrate compatibility by actively participating in the catalytic cycle. A deep understanding of the mechanistic role of the base in different coupling reactions—activating the boronic acid in Suzuki coupling, deprotonating the amine in Buchwald-Hartwig amination, or regenerating the catalyst in Heck reactions—is paramount. By moving from a trial-and-error approach to a systematic, data-driven screening process, researchers can rapidly identify the optimal base for their specific transformation, saving time and resources while unlocking new synthetic possibilities. The "best" base is not universal; it is always context-dependent, and rigorous evaluation is the key to success.

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  • (Source: TCI AMERICA)

  • (Source: PMC)

  • (Source: RSC Publishing)

  • (Source: MDPI)

  • (Source: Wikipedia)

  • (Source: PubMed)

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
Methyl 3-iodo-4-methyl-5-nitrobenzoate
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